molecular formula C9H20O B14477398 6-Methyl-4-octanol CAS No. 66793-82-6

6-Methyl-4-octanol

Cat. No.: B14477398
CAS No.: 66793-82-6
M. Wt: 144.25 g/mol
InChI Key: KFRCBGHGDZSOJV-UHFFFAOYSA-N
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Description

6-Methyl-4-octanol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66793-82-6

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

6-methyloctan-4-ol

InChI

InChI=1S/C9H20O/c1-4-6-9(10)7-8(3)5-2/h8-10H,4-7H2,1-3H3

InChI Key

KFRCBGHGDZSOJV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)CC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 6-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-4-octanol is a secondary alcohol with the chemical formula C9H20O. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its computed chemical and physical properties. Furthermore, it outlines general experimental protocols for the synthesis and analysis of similar secondary alcohols, offering a foundational framework for researchers and professionals in drug development and other scientific fields.

Chemical and Physical Properties

The following tables summarize the key computed chemical and physical properties of this compound. It is important to note that these values are predicted and have not been experimentally verified.

Table 1: General and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 6-methyloctan-4-olPubChem[1]
Molecular Formula C9H20OPubChem[1]
Molecular Weight 144.25 g/mol PubChem[1]
CAS Number 66793-82-6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 5PubChem[1]

Table 2: Computed Physical Properties of this compound

PropertyValueSource
XLogP3-AA (LogP) 3.1PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Exact Mass 144.151415257 DaPubChem[1]
Monoisotopic Mass 144.151415257 DaPubChem[1]

Experimental Protocols

Due to the absence of specific literature on the experimental procedures for this compound, this section details generalized protocols for the synthesis and analysis of secondary alcohols of similar structure.

Synthesis of this compound

A common and effective method for the synthesis of secondary alcohols is the Grignard reaction, which involves the addition of a Grignard reagent to an aldehyde. An alternative approach is the reduction of a corresponding ketone.

1. Synthesis via Grignard Reaction

This method would involve the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with 3-methylpentanal (B96236).

  • Materials:

  • Procedure:

    • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of propyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

    • Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath. A solution of 3-methylpentanal in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

2. Synthesis via Reduction of a Ketone

This method involves the reduction of 6-methyl-4-octanone.

  • Materials:

    • 6-Methyl-4-octanone

    • Sodium borohydride (B1222165) (NaBH4) or Lithium aluminum hydride (LiAlH4)

    • Methanol (B129727) or ethanol (B145695) (for NaBH4) or anhydrous diethyl ether/THF (for LiAlH4)

    • Dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4) for work-up

    • Standard laboratory glassware

  • Procedure:

    • Reduction: The ketone, 6-methyl-4-octanone, is dissolved in a suitable solvent (e.g., methanol for NaBH4). The reducing agent (NaBH4) is added portion-wise at 0 °C. The reaction mixture is stirred until the reaction is complete (monitored by TLC).

    • Work-up: The reaction is quenched by the slow addition of dilute acid. The product is extracted with an organic solvent (e.g., diethyl ether).

    • Purification: The organic layer is washed, dried, and the solvent evaporated. The resulting crude alcohol is then purified by distillation or chromatography.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

  • Sample Preparation: A dilute solution of the purified alcohol is prepared in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for separating aliphatic alcohols.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities.

    • MS Detector: Operated in electron ionization (EI) mode.

  • Data Analysis: The retention time from the gas chromatogram provides information on the compound's volatility and interaction with the stationary phase. The mass spectrum will show the molecular ion peak (if stable enough) and characteristic fragmentation patterns that can be used to confirm the structure. Common fragmentations for alcohols include the loss of water (M-18) and alpha-cleavage.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR:

    • The proton on the carbon bearing the hydroxyl group (-CHOH) is expected to appear in the 3.5-4.0 ppm range.

    • The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

    • The signals for the various methyl and methylene (B1212753) groups will appear in the upfield region (0.8-1.7 ppm), and their splitting patterns will provide information about adjacent protons.

  • ¹³C NMR:

    • The carbon attached to the hydroxyl group is expected to resonate in the 60-70 ppm range.

    • The other aliphatic carbons will appear at higher field strengths.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

    • C-H stretching vibrations just below 3000 cm⁻¹.

    • A C-O stretching vibration in the 1050-1150 cm⁻¹ region.

Visualizations

The following diagrams illustrate a potential synthetic pathway and a general analytical workflow for this compound.

Synthesis_of_6_Methyl_4_octanol PropylMgBr Propylmagnesium Bromide (Grignard Reagent) Intermediate Alkoxide Intermediate PropylMgBr->Intermediate 1. Methylpentanal 3-Methylpentanal (Aldehyde) Methylpentanal->Intermediate 1. Solvent1 Anhydrous Ether/THF Solvent1->Intermediate Product This compound Intermediate->Product 2. Workup Aqueous Work-up (e.g., NH4Cl) Workup->Product

A potential synthetic route for this compound via Grignard reaction.

Analytical_Workflow cluster_analysis Structural Characterization Start Crude Product from Synthesis Purification Purification (Distillation or Chromatography) Start->Purification Purified_Product Purified this compound Purification->Purified_Product GCMS GC-MS Analysis Purified_Product->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR FTIR FTIR Spectroscopy Purified_Product->FTIR Data Chemical and Physical Property Data GCMS->Data NMR->Data FTIR->Data

A general analytical workflow for the characterization of this compound.

References

An In-depth Technical Guide to 6-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 6-Methyl-4-octanol, a branched long-chain alcohol. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols and workflows applicable to the synthesis and analysis of similar long-chain alcohols, intended to support research and development activities.

Chemical Identity and Properties

This compound is a secondary alcohol with the chemical formula C9H20O. Its structure and properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 6-methyloctan-4-ol
CAS Number 66793-82-6
Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
InChI InChI=1S/C9H20O/c1-4-6-9(10)7-8(3)5-2/h8-10H,4-7H2,1-3H3
InChIKey KFRCBGHGDZSOJV-UHFFFAOYSA-N
Canonical SMILES CCCC(CC(C)CC)O

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 144.25 g/mol
XLogP3 3.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 5
Exact Mass 144.151415257 Da
Monoisotopic Mass 144.151415257 Da
Topological Polar Surface Area 20.2 Ų
Heavy Atom Count 10

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of a Secondary Alcohol via Grignard Reaction

Objective: To synthesize a secondary alcohol by the reaction of a Grignard reagent with an aldehyde.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Aldehyde (e.g., 3-methylpentanal)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried to be completely free of water.

    • Place magnesium turnings in the round-bottom flask.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of the alkyl halide in anhydrous diethyl ether.

    • Add a small amount of the alkyl halide solution to the magnesium. The reaction should start, indicated by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Reaction with the Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve the aldehyde in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation or column chromatography.

Analytical Characterization:

The final product should be characterized to confirm its identity and purity using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Gas Chromatography (GC): To assess the purity of the compound.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a secondary alcohol like this compound.

G General Workflow for Secondary Alcohol Synthesis A Grignard Reagent Preparation B Reaction with Aldehyde A->B Reactant C Quenching and Hydrolysis B->C Product Mixture D Extraction and Washing C->D Crude Product E Drying and Solvent Removal D->E Organic Phase F Purification (Distillation/Chromatography) E->F Concentrated Crude G Characterization (NMR, IR, MS, GC) F->G Purified Product

Molecular weight and formula of 6-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

6-Methyl-4-octanol is a branched aliphatic alcohol. Its fundamental molecular properties, derived from its structure, are crucial for its application in chemical synthesis and research. The structure consists of an eight-carbon (octane) backbone, distinguished by a hydroxyl group (-OH) at the fourth carbon position and a methyl group (-CH₃) at the sixth position.

Molecular Formula and Weight

The chemical structure directly informs the molecular formula and weight, which are key identifiers for the compound. Based on its composition of 9 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom, the molecular properties are summarized below.

PropertyValueReference
Molecular FormulaC₉H₂₀O[1][2]
Molecular Weight144.25 g/mol [1][3][4]

Logical Derivation of Properties

The relationship between the compound's name, structure, and fundamental properties follows a clear logical progression. The IUPAC name dictates the precise arrangement of atoms, which in turn defines its molecular formula and allows for the calculation of its exact molecular weight.

G Name IUPAC Name This compound Structure Chemical Structure Name->Structure Defines Formula Molecular Formula C₉H₂₀O Structure->Formula Determines Weight Molecular Weight 144.25 g/mol Formula->Weight Allows Calculation Of

Caption: Logical workflow from nomenclature to molecular weight.

References

Unveiling the Presence of 6-Methyl-4-octanol: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 6-Methyl-4-octanol in the biological kingdoms of plants and insects. While direct evidence for the presence of this compound remains elusive in the current body of scientific literature, this document explores the existence of structurally related methyl-branched octanols and outlines the established methodologies for their detection and characterization. This guide serves as a foundational resource for researchers investigating the chemical ecology, biosynthesis, and potential applications of this and similar compounds.

Natural Occurrence of Methyl-Branched Octanols

While this compound has not been definitively identified in plants or insects to date, several of its isomers and related compounds have been isolated and characterized, primarily as insect pheromones. The presence of these analogous compounds strongly suggests that the biosynthetic pathways for such structures exist in nature, and the discovery of this compound may be forthcoming with more targeted analytical approaches.

The most compelling evidence for the natural occurrence of methyl-branched octanols comes from the study of insect chemical communication. Various isomers of methyl-octanol and their derivatives have been identified as crucial semiochemicals, particularly as aggregation and sex pheromones in the order Coleoptera.

One of the most well-documented examples is (S)-2-Methyl-4-octanol , a male-produced aggregation pheromone of the sugarcane weevil, Sphenophorus levis[1][2]. This compound attracts both males and females of the species, playing a vital role in their reproductive behavior. The identification of this compound underscores the capability of insects to synthesize C9 methyl-branched alcohols.

Furthermore, ethyl 4-methyloctanoate serves as a potent male-produced aggregation pheromone in the rhinoceros beetle, Oryctes rhinoceros[3][4][5]. Field trials have demonstrated its effectiveness in trapping these beetles, with release rates of 10-30 mg per day proving to be attractive[3][5]. While an ester, this compound is derived from 4-methyloctanoic acid, indicating the presence of the corresponding methyl-branched carbon skeleton.

The following table summarizes the quantitative data available for these related insect pheromones.

Compound NameInsect SpeciesType of PheromoneReported Release/Effective RateReferences
(S)-2-Methyl-4-octanolSphenophorus levisAggregationNot specified in literature[1][2]
Ethyl 4-methyloctanoateOryctes rhinocerosAggregation10-30 mg/day[3][5]

The following table summarizes the known occurrences of a related methyl-octanol isomer in plants.

Compound NamePlant SpeciesPlant Part/SourceReferences
6-methyl-1-octanolToddalia asiaticaNot specified
6-methyl-1-octanolPrunus aviumBy-products[6]

Biosynthesis of Branched-Chain Alcohols in Insects: A Hypothetical Pathway for this compound

The biosynthesis of methyl-branched alkanes and alcohols in insects is an extension of the fatty acid synthesis pathway. While a specific pathway for this compound has not been elucidated, a hypothetical pathway can be proposed based on established biochemical principles of insect pheromone production. The synthesis is thought to primarily occur in specialized cells called oenocytes.

The proposed pathway involves the following key stages:

  • Chain Initiation and Elongation: The synthesis likely begins with a standard fatty acid synthesis pathway, utilizing acetyl-CoA and malonyl-CoA.

  • Methyl Branching: The introduction of a methyl group at the C6 position would likely involve the substitution of malonyl-CoA with methylmalonyl-CoA during a specific elongation cycle.

  • Chain Termination and Reduction: Following chain elongation to the desired 8-carbon backbone with a methyl group at the C6 position, the acyl-CoA would be released from the fatty acid synthase complex. A fatty acyl-CoA reductase would then reduce the thioester to the corresponding primary alcohol, 6-methyl-1-octanol.

  • Hydroxylation: The final step to produce this compound would involve a specific hydroxylation reaction at the C4 position, likely catalyzed by a cytochrome P450 monooxygenase.

Below is a diagram illustrating this hypothetical biosynthetic pathway.

Hypothetical Biosynthesis of this compound in Insects cluster_fas Fatty Acid Synthase Complex Acetyl_CoA Acetyl-CoA Elongation_Cycles Elongation Cycles Acetyl_CoA->Elongation_Cycles Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Cycles Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Elongation_Cycles 6_Methyl_Octanoyl_CoA 6-Methyl-Octanoyl-CoA Elongation_Cycles->6_Methyl_Octanoyl_CoA Fatty_Acyl_CoA_Reductase Fatty Acyl-CoA Reductase 6_Methyl_Octanoyl_CoA->Fatty_Acyl_CoA_Reductase Reduction 6_Methyl_1_octanol 6-Methyl-1-octanol Fatty_Acyl_CoA_Reductase->6_Methyl_1_octanol Cytochrome_P450 Cytochrome P450 Monooxygenase 6_Methyl_1_octanol->Cytochrome_P450 Hydroxylation 6_Methyl_4_octanol This compound Cytochrome_P450->6_Methyl_4_octanol

Caption: Hypothetical biosynthetic pathway of this compound in insects.

Experimental Protocols for the Analysis of this compound

The identification and quantification of volatile and semi-volatile organic compounds like this compound from natural sources require sensitive and specific analytical techniques. The following protocols are standard methodologies employed in the analysis of insect pheromones and plant volatiles.

3.1.1. Headspace Volatile Collection from Insects:

  • Apparatus: A dynamic headspace collection system (aeration) is typically used. This consists of a glass chamber to house the insects, a purified air source, and a trap containing a suitable adsorbent material (e.g., Porapak Q, Tenax TA).

  • Procedure:

    • Place live insects (typically separated by sex) into the aeration chamber.

    • Pass a gentle stream of purified, humidified air over the insects.

    • The exiting air is drawn through the adsorbent trap, which captures the volatile compounds.

    • Collection is typically performed for a set period (e.g., 24 hours) corresponding to the insect's activity cycle.

    • After collection, the trapped compounds are eluted with a high-purity solvent (e.g., hexane (B92381) or dichloromethane) or subjected to thermal desorption.

3.1.2. Solvent Extraction of Insect Pheromone Glands:

  • Procedure:

    • Dissect the relevant pheromone glands from the insects under a microscope.

    • The glands are immediately submerged in a small volume of a suitable organic solvent (e.g., hexane) in a clean glass vial.

    • The extraction is allowed to proceed for a period ranging from minutes to hours.

    • The solvent extract is then carefully transferred to a new vial for analysis.

3.1.3. Headspace Volatile Collection from Plants (Solid-Phase Microextraction - SPME):

  • Apparatus: SPME fiber holder and various fiber coatings (e.g., PDMS, DVB/CAR/PDMS).

  • Procedure:

    • Enclose the plant material (e.g., flower, leaf) in a sealed glass vial.

    • Expose the SPME fiber to the headspace above the plant material for a defined period.

    • The adsorbed volatile compounds are then thermally desorbed directly in the injection port of a gas chromatograph.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates the components of the sample mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the individual components and detects the resulting ions, allowing for their identification based on their mass spectra.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp (e.g., starting at 40°C, holding for a few minutes, then increasing at a rate of 10-20°C/min to a final temperature of 250-300°C).

  • Mass Spectrometry Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Typically scanning from m/z 40 to 550.

  • Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention time with those of an authentic synthetic standard of this compound.

  • External Standard Calibration: A series of standard solutions of this compound of known concentrations are prepared and analyzed by GC-MS. A calibration curve is constructed by plotting the peak area against the concentration. The concentration of the analyte in the sample is then determined from this curve.

  • Internal Standard Method: A known amount of an internal standard (a compound with similar chemical properties to the analyte but not present in the sample) is added to both the standard solutions and the sample. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification. This method helps to correct for variations in sample injection volume and detector response.

The following diagram outlines a general experimental workflow for the analysis of this compound from natural sources.

Experimental Workflow for this compound Analysis Sample_Collection Sample Collection Insect_Headspace Insect Headspace (Aeration) Sample_Collection->Insect_Headspace Insect_Gland_Extraction Insect Gland (Solvent Extraction) Sample_Collection->Insect_Gland_Extraction Plant_Headspace Plant Headspace (SPME) Sample_Collection->Plant_Headspace Extraction_Desorption Extraction/Desorption Insect_Headspace->Extraction_Desorption Insect_Gland_Extraction->Extraction_Desorption Plant_Headspace->Extraction_Desorption Solvent_Elution Solvent Elution Extraction_Desorption->Solvent_Elution Thermal_Desorption Thermal Desorption Extraction_Desorption->Thermal_Desorption Analysis Analysis Solvent_Elution->Analysis Thermal_Desorption->Analysis GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Analysis->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Identification Identification (vs. Standard) Data_Processing->Identification Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Result Identification->Result Quantification->Result

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding specific signaling pathways that are activated by this compound in either plants or insects. In insects, pheromones like the related methyl-branched octanols are typically detected by olfactory sensory neurons located in the antennae. This detection triggers a signal transduction cascade within the neuron, leading to the generation of an action potential that is transmitted to the antennal lobe of the brain, ultimately resulting in a behavioral response (e.g., attraction, aggregation). The specific receptors and downstream signaling components for methyl-branched octanols are yet to be identified.

Conclusion

While the natural occurrence of this compound has not been directly confirmed, the presence of its isomers in both the plant and, more significantly, the insect kingdoms provides a strong rationale for its potential existence in nature. The established analytical protocols for the detection and quantification of volatile and semi-volatile compounds offer a clear path forward for researchers seeking to identify this molecule in biological systems. The hypothetical biosynthetic pathway presented in this guide, based on known insect biochemistry, provides a framework for future studies into the production of such compounds. Further research in this area is warranted to explore the chemical diversity of methyl-branched alcohols in nature and to elucidate their ecological roles and potential applications.

References

An In-Depth Technical Guide to the Structural Isomers and Stereoisomers of 6-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-4-octanol, a branched-chain aliphatic alcohol with the chemical formula C9H20O, presents a fascinating case study in isomerism.[1] Its molecular structure allows for a variety of structural isomers and stereoisomers, each with potentially unique physicochemical properties and biological activities. While specific research on this compound is limited, this guide provides a comprehensive overview of its isomeric forms by drawing upon data from related compounds and established chemical principles. Understanding the nuances of these isomers is critical for researchers in fields ranging from materials science to drug discovery, where subtle changes in molecular architecture can lead to significant differences in function. Branched-chain alcohols, as a class, are known to influence the fluidity of cell membranes and are being explored as potential biofuels.[2][3][4]

Structural Isomers of this compound

Structural isomers share the same molecular formula but differ in the connectivity of their atoms. For C9H20O, numerous structural isomers exist. The location of the hydroxyl group and the methyl branch along the carbon chain dictates the specific isomer. Some prominent structural isomers of this compound include other methyl-branched octanols and various nonanols.

A visual representation of the primary carbon chain and the potential positions for the hydroxyl and methyl groups helps to conceptualize the variety of structural isomers.

G Logical Relationship of this compound and its Isomers C9H20O C9H20O Molecular Formula StructuralIsomers Structural Isomers C9H20O->StructuralIsomers Stereoisomers Stereoisomers C9H20O->Stereoisomers PositionalIsomers Positional Isomers (Methyl Group) StructuralIsomers->PositionalIsomers FunctionalIsomers Functional Isomers (Hydroxyl Group) StructuralIsomers->FunctionalIsomers Enantiomers Enantiomers Stereoisomers->Enantiomers Diastereomers Diastereomers Stereoisomers->Diastereomers 2-Methyl-4-octanol 2-Methyl-4-octanol PositionalIsomers->2-Methyl-4-octanol 3-Methyl-4-octanol 3-Methyl-4-octanol PositionalIsomers->3-Methyl-4-octanol 5-Methyl-4-octanol 5-Methyl-4-octanol PositionalIsomers->5-Methyl-4-octanol This compound This compound PositionalIsomers->this compound 7-Methyl-4-octanol 7-Methyl-4-octanol PositionalIsomers->7-Methyl-4-octanol 6-Methyl-1-octanol 6-Methyl-1-octanol FunctionalIsomers->6-Methyl-1-octanol 6-Methyl-2-octanol 6-Methyl-2-octanol FunctionalIsomers->6-Methyl-2-octanol 6-Methyl-3-octanol 6-Methyl-3-octanol FunctionalIsomers->6-Methyl-3-octanol This compound->Enantiomers This compound->Diastereomers

Caption: Relationship between the molecular formula C9H20O and its various isomers.

Stereoisomers of this compound

This compound possesses two chiral centers at carbon 4 and carbon 6. This gives rise to 2^2 = 4 possible stereoisomers: (4R,6R), (4S,6S), (4R,6S), and (4S,6R). The (4R,6R) and (4S,6S) isomers are enantiomers of each other, as are the (4R,6S) and (4S,6R) isomers. The relationship between any other pair is diastereomeric. Enantiomers have identical physical properties except for their interaction with plane-polarized light, while diastereomers have distinct physical properties.

The four stereoisomers of this compound are depicted below, highlighting the spatial arrangement of the hydroxyl and methyl groups.

Caption: The four stereoisomers of this compound and their relationships.

Physicochemical Properties

PropertyThis compound (Computed)1-Nonanol (Experimental)[7][8]2-Nonanol (Experimental)[9]Isononyl alcohol (7-methyloctan-1-ol) (Experimental)[10]
Molecular Weight ( g/mol ) 144.25144.25144.25144.25
Boiling Point (°C) Not Available212 - 215193 - 194215
Melting Point (°C) Not Available-8 to -6-35.5-60 to -45
Density (g/cm³ at 20°C) Not Available0.8270.823 - 0.8470.830
Refractive Index (at 20°C) Not Available1.432 - 1.4351.426 - 1.4321.434
Water Solubility Not AvailableSlightly solubleInsoluble0.15 g/L at 25°C

Experimental Protocols

Synthesis of Secondary Methyl-Branched Alcohols

A general and effective method for the synthesis of secondary alcohols, including methyl-branched structures like this compound, is the reaction of a Grignard reagent with an appropriate aldehyde.[11]

Protocol: Grignard Reaction for this compound Synthesis

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added dropwise to initiate the formation of the sec-butylmagnesium bromide Grignard reagent.

  • Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath, and a solution of pentanal in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

G Synthesis Workflow for this compound reagents 2-Bromobutane + Mg Pentanal grignard Grignard Reaction (in Diethyl Ether) reagents->grignard workup Aqueous Work-up (NH4Cl solution) grignard->workup extraction Extraction with Diethyl Ether workup->extraction purification Purification (Distillation/Chromatography) extraction->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Separation of Stereoisomers

The separation of enantiomers and diastereomers of chiral alcohols like this compound typically requires chiral chromatography techniques.[12][13] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.[14][15]

Protocol: Chiral HPLC Separation of this compound Stereoisomers

  • Column Selection: A chiral stationary phase, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is selected. The choice of column is critical and may require screening of several different CSPs to achieve optimal separation.

  • Mobile Phase: A mobile phase consisting of a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) is typically used for normal-phase chiral HPLC. The ratio of the solvents is optimized to achieve good resolution and reasonable retention times.

  • Sample Preparation: A dilute solution of the this compound isomer mixture is prepared in the mobile phase.

  • Chromatographic Conditions: The HPLC system is equilibrated with the mobile phase at a constant flow rate. The sample is injected onto the column, and the separation is monitored using a suitable detector, such as a refractive index or UV detector (if the isomers are derivatized with a UV-active group).

  • Fraction Collection: The individual stereoisomers are collected as they elute from the column. The purity of the collected fractions can be confirmed by re-injecting them onto the same chiral column.

Biological Activity and Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, branched-chain alcohols are known to play roles in various biological systems. They are components of some insect pheromones and can influence the fluidity and integrity of cell membranes due to their non-linear structure, which disrupts the tight packing of lipid acyl chains.[2] Furthermore, there is growing interest in the microbial production of branched-chain higher alcohols as advanced biofuels.[4][16] The degradation of branched-chain amino acids can lead to the formation of these alcohols.[17]

The diagram below illustrates the general biological relevance of branched-chain alcohols.

G General Biological Roles of Branched-Chain Alcohols BCA Branched-Chain Alcohols (e.g., this compound) Membrane Cell Membrane BCA->Membrane incorporates into Pheromones Insect Pheromones BCA->Pheromones component of Biofuels Biofuel Production BCA->Biofuels potential as Fluidity Increased Membrane Fluidity Membrane->Fluidity leads to BCAAs Branched-Chain Amino Acid Metabolism BCAAs->BCA precursor for

Caption: Potential biological roles and applications of branched-chain alcohols.

Conclusion

This compound serves as an exemplary model for understanding the complexities of isomerism in organic molecules. While specific experimental data for this compound is limited, by examining its structural and stereoisomeric possibilities and drawing comparisons with related C9 alcohols, we can appreciate the potential for a diverse range of properties and activities. The synthesis and separation of its individual isomers, though challenging, are achievable through established organic chemistry techniques. Further research into the specific properties and biological functions of each isomer of this compound could unveil novel applications in materials science, fragrance chemistry, and pharmacology.

References

In-depth Technical Guide: Physicochemical Properties of 6-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the boiling and melting points of 6-Methyl-4-octanol (CAS No. 66793-82-6). Due to a lack of experimentally determined values in publicly accessible databases, this document presents computationally predicted data. Furthermore, it outlines standardized experimental protocols for the determination of these fundamental physicochemical properties, in line with international guidelines, to aid researchers in experimental design.

Physicochemical Data: this compound

PropertyValueSource
Molecular Formula C₉H₂₀OPubChem[1]
Molecular Weight 144.25 g/mol PubChem[1]
Boiling Point Not available-
Melting Point Not available-
XLogP3 (Predicted) 3.1PubChem[1]

Experimental Protocols for Determination of Boiling and Melting Points

For researchers seeking to experimentally determine the boiling and melting points of this compound or similar compounds, the following methodologies are based on the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (101.325 kPa).

1. Ebulliometer Method:

  • Principle: This method involves measuring the boiling temperature of the substance by direct immersion of a temperature sensor in the boiling liquid.

  • Apparatus: An ebulliometer equipped with a heating element, a condenser, and a calibrated temperature measuring device.

  • Procedure:

    • Place the test substance in the ebulliometer.

    • Heat the substance to its boiling point.

    • Record the temperature at which the liquid and vapor phases are in equilibrium under atmospheric pressure. The temperature should remain constant.

2. Dynamic Method:

  • Principle: This method involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches atmospheric pressure.

  • Apparatus: A suitable apparatus to control and measure pressure and temperature.

  • Procedure:

    • The sample is placed in a vessel connected to a pressure-regulating and pressure-measuring system.

    • The temperature of the sample is gradually increased, and the corresponding vapor pressure is recorded.

    • A curve of vapor pressure versus temperature is plotted, and the temperature at which the vapor pressure equals 101.325 kPa is determined.

3. Differential Scanning Calorimetry (DSC):

  • Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. The onset temperature of the endothermic peak corresponding to boiling is taken as the boiling point.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small amount of the sample is hermetically sealed in a suitable pan.

    • The sample and a reference pan are heated at a constant rate.

    • The heat flow to the sample is recorded as a function of temperature. The boiling point is determined from the resulting thermogram.

Determination of Melting Point (OECD Guideline 102)

For a substance that is liquid at room temperature, the melting point is often referred to as the freezing point.

1. Capillary Method:

  • Principle: A small amount of the solidified substance is heated in a capillary tube, and the temperature range over which it melts is observed.

  • Apparatus: A melting point apparatus with a heating block or bath and a calibrated thermometer or temperature sensor.

  • Procedure:

    • The liquid sample is first solidified by cooling.

    • A small amount of the solidified sample is introduced into a capillary tube.

    • The capillary tube is placed in the melting point apparatus and heated at a slow, controlled rate.

    • The temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting range.

2. Differential Scanning Calorimetry (DSC):

  • Principle: Similar to boiling point determination, DSC can be used to determine the melting point by measuring the heat flow associated with the solid-to-liquid phase transition.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • The liquid sample is cooled within the DSC to induce solidification.

    • The solidified sample is then heated at a constant rate.

    • The onset temperature of the endothermic peak corresponding to melting is determined from the thermogram.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the boiling and melting points of a liquid chemical substance.

G cluster_0 Preparation cluster_1 Boiling Point Determination cluster_2 Melting/Freezing Point Determination cluster_3 Data Analysis and Reporting A Obtain Pure Sample of This compound B Sample Characterization (e.g., Purity Analysis via GC-MS) A->B C Select Method (e.g., Ebulliometer, Dynamic, DSC) B->C F Solidify Liquid Sample (Controlled Cooling) B->F D Perform Experiment (OECD Guideline 103) C->D E Record Boiling Temperature at 101.325 kPa D->E J Analyze Data and Determine Physicochemical Properties E->J G Select Method (e.g., Capillary, DSC) F->G H Perform Experiment (OECD Guideline 102) G->H I Record Melting/Freezing Temperature Range H->I I->J K Report Findings J->K

Caption: Workflow for determining boiling and melting points.

References

Solubility of 6-Methyl-4-octanol in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Methyl-4-octanol in aqueous and organic media. Due to the limited availability of direct experimental data for this specific branched alcohol, this guide synthesizes predicted values, data from isomeric compounds, and established principles of chemical solubility to offer a robust profile for practical applications in research and development.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₂₀OPubChem[1]
Molecular Weight 144.25 g/mol PubChem[1]
IUPAC Name 6-methyloctan-4-olPubChem[1]
CAS Number 66793-82-6NIST WebBook[2]
Computed XLogP3 3.1PubChem[1]

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the solubility of a compound in both aqueous and lipid environments. A LogP value of 3.1 indicates that this compound is significantly more soluble in octanol (B41247) (a surrogate for lipids) than in water, suggesting it is a hydrophobic or lipophilic molecule.

Solubility in Water

Prediction for this compound: The relatively high LogP value of 3.1 suggests that this compound has low solubility in water. Generally, as the carbon chain length of an alcohol increases, its aqueous solubility decreases due to the larger nonpolar hydrocarbon portion.[3][4][5]

Comparative Solubility of C8 and C9 Alcohol Isomers:

CompoundStructureWater Solubility (at 20-25°C)Reference
1-Octanol Straight-chain~500 mg/L[6]
2-Ethyl-1-hexanol Branched~1100 mg/L[7]
This compound BranchedPredicted to be low -

The presence of branching in the carbon chain, as seen in 2-ethyl-1-hexanol, can slightly increase water solubility compared to its straight-chain isomer, 1-octanol. This is attributed to the more compact structure of branched isomers, which disrupts the hydrogen-bonding network of water to a lesser extent.[3] Based on this trend, the water solubility of this compound is expected to be in a similar low mg/L range.

Solubility in Organic Solvents

As a lipophilic compound, this compound is expected to be readily soluble in a wide range of organic solvents, particularly those with low polarity. The principle of "like dissolves like" is the guiding factor for its solubility in organic media.

Qualitative Solubility Data and Predictions:

Organic SolventPredicted/Observed Solubility of this compound and IsomersPolarity
Methanol Slightly soluble (for 6-methyl-1-octanol)Polar Protic
Ethanol Expected to be soluble (2-ethyl-1-hexanol is soluble)[8]Polar Protic
Acetone Expected to be soluble (2-ethyl-1-hexanol is soluble)[8]Polar Aprotic
Chloroform Sparingly soluble (for 6-methyl-1-octanol)Nonpolar
Dichloromethane Expected to be soluble (2-ethyl-1-hexanol is soluble)[8]Nonpolar
Hexane Expected to be solubleNonpolar
Toluene Expected to be solubleNonpolar

The hydroxyl group of this compound allows for hydrogen bonding, which can contribute to its solubility in polar protic solvents like ethanol. However, the dominant nonpolar alkyl chain dictates its high solubility in nonpolar solvents.

Experimental Protocols for Solubility Determination

For precise quantification of the solubility of this compound, the following experimental methodologies are recommended.

Shake-Flask Method for Aqueous Solubility (OECD Guideline 105)

This is a standard method for determining the water solubility of substances.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand to allow for the separation of the undissolved alcohol. Centrifugation can be used to facilitate this process.

  • Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of this compound in the sample is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Visual Method for Solubility in Organic Solvents

A straightforward method to determine the miscibility or solubility in various organic solvents.

Methodology:

  • Solvent Addition: A known volume of this compound is placed in a test tube.

  • Titration with Solvent: The organic solvent of interest is added dropwise with constant agitation.

  • Observation: The mixture is visually inspected for homogeneity. The point at which the solution becomes clear and a single phase is observed indicates miscibility or the solubility limit. For quantitative determination, a known mass of the alcohol can be titrated with the solvent until dissolution.

Visualizations

Logical Relationship of Solubility

G Workflow for Shake-Flask Aqueous Solubility Determination Start Start Step1 Add excess this compound to water Start->Step1 Step2 Equilibrate at constant temperature (e.g., 24-48h) Step1->Step2 Step3 Phase Separation (Settling/Centrifugation) Step2->Step3 Step4 Sample aqueous phase Step3->Step4 Step5 Analyze sample concentration (GC-MS or HPLC) Step4->Step5 End End: Determine Solubility Step5->End

References

Spectroscopic Profile of 6-Methyl-4-octanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectral data for 6-Methyl-4-octanol (CAS No. 66793-82-6), a branched aliphatic alcohol.[1] The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed spectroscopic information for compound identification, characterization, and quality control. This document summarizes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data.

Due to the limited availability of experimentally derived spectra for this compound in public databases, this guide presents predicted NMR data alongside experimental IR and mass spectrometry data for a closely related isomer, 5-Methyl-4-octanol. This comparative approach offers valuable insights into the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6m1HH-4
~1.5-1.2m11HCH, CH₂
~0.9m9HCH₃

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Carbon Atom
~72C-4
~40C-5
~35C-6
~30C-3
~29C-7
~23C-2
~20C-8
~14C-1
~12C-6' (methyl)

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following data is for the isomer 5-Methyl-4-octanol and is representative of the expected spectrum for a branched aliphatic alcohol. Alcohols typically exhibit a strong, broad absorption band corresponding to the O-H stretching vibration and C-O stretching vibrations.[2]

Table 3: IR Spectral Data for 5-Methyl-4-octanol

Wavenumber (cm⁻¹)Description of Vibration
~3350 (broad)O-H stretch
~2960, ~2930, ~2870C-H stretch (alkane)
~1460C-H bend
~1120C-O stretch

Note: Data is for the isomer 5-Methyl-4-octanol, obtained from the NIST WebBook.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The following data is for the isomer 5-Methyl-4-octanol.

Table 4: Mass Spectrometry Data (Electron Ionization) for 5-Methyl-4-octanol

m/zRelative Intensity (%)Proposed Fragment
144<1[M]⁺ (Molecular Ion)
10120[M - C₃H₇]⁺
87100[M - C₄H₉]⁺
7330[C₄H₉O]⁺
5940[C₃H₇O]⁺
4550[C₂H₅O]⁺

Note: Data is for the isomer 5-Methyl-4-octanol, obtained from the NIST WebBook.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

4.1 NMR Spectroscopy

A sample of the compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[4] The solution is then filtered through a pipette with a cotton plug into a 5 mm NMR tube.[5][6] The spectrum is acquired on an NMR spectrometer, with the deuterium (B1214612) signal from the solvent used for locking and shimming to optimize the magnetic field homogeneity.[7]

4.2 Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[9] A background spectrum is typically run first and automatically subtracted from the sample spectrum.[10]

4.3 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for volatile compounds like this compound.[11] A dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is injected into the gas chromatograph.[12] The sample is vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are detected.[13]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a liquid organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Liquid Organic Compound (e.g., this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (Thin Film or ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Process_NMR Process NMR Data (Chemical Shifts, Integration) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Groups) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) GCMS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

References

The Elusive Pheromone: A Technical Guide to the Biological Activity of 6-Methyl-4-octanol and its Isomeric Relatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, there is a notable absence of scientific literature documenting the biological activity of 6-methyl-4-octanol as a pheromone in insects. Extensive database searches have yielded no evidence of its role as a semiochemical for any insect species. However, to provide a comprehensive and illustrative technical guide that adheres to the requested format, this document will focus on the well-documented pheromonal activity of its close structural isomer, (S)-2-methyl-4-octanol , a known aggregation pheromone for several species of weevils. The methodologies and principles described herein are directly applicable to the study of other potential semiochemicals, including this compound, should future research identify its biological relevance.

Introduction to Methyl-Octanol Isomers as Pheromones

Aliphatic alcohols with methyl branches are a significant class of insect pheromones, mediating crucial behaviors such as aggregation, mating, and trail-following. While the specific biological activity of this compound remains uncharacterized, its isomer, (S)-2-methyl-4-octanol, has been identified as a key component of the aggregation pheromone in several economically important weevil species, including the sugarcane weevil (Sphenophorus levis)[1][2]. This guide will utilize (S)-2-methyl-4-octanol as a primary example to detail the experimental protocols, data presentation, and signaling pathway concepts relevant to the study of insect pheromones.

Quantitative Data on (S)-2-Methyl-4-octanol Activity

The biological activity of a pheromone is quantified through a combination of electrophysiological and behavioral assays. The following table summarizes representative quantitative data for (S)-2-methyl-4-octanol from published studies.

ParameterInsect SpeciesValue/ResponseExperimental ContextReference
Electrophysiological Response (EAG) Rhynchophorus ferrugineus (Red Palm Weevil)Significant antennal depolarizationGas Chromatography-Electroantennographic Detection (GC-EAD) of male-produced volatiles.[3]
Behavioral Response (Attraction) Sphenophorus levis (Sugarcane Weevil)Both sexes attractedField trapping experiments using lures baited with synthetic (S)-2-methyl-4-octanol.[1]
Enantiomeric Specificity Sphenophorus levis(S)-enantiomer is the active formChiral gas chromatography analysis of natural pheromone and bioassays with individual enantiomers.[1][2]

Experimental Protocols

The identification and characterization of an insect pheromone involves a multi-step process, from collection and chemical analysis to behavioral verification.

Pheromone Collection

Objective: To collect volatile compounds produced by the target insect for subsequent chemical analysis.

Method 1: Aeration (Volatile Collection)

  • Insect Housing: Place a group of insects (typically separated by sex) in a clean, airtight glass chamber.

  • Airflow: Draw purified, charcoal-filtered air through the chamber at a controlled flow rate (e.g., 1 L/min).

  • Trapping: Pass the effluent air through an adsorbent trap (e.g., a glass tube containing Porapak Q or Tenax TA) to capture the volatile organic compounds.

  • Elution: After the collection period (e.g., 24 hours), elute the trapped compounds from the adsorbent using a minimal amount of high-purity solvent (e.g., hexane (B92381) or dichloromethane).

  • Concentration: Gently concentrate the eluate under a stream of nitrogen to the desired volume for analysis.

Method 2: Solid-Phase Microextraction (SPME)

  • Insect Housing: Place insects in a sealed vial.

  • Fiber Exposure: Expose an SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace above the insects for a defined period.

  • Thermal Desorption: Retract the fiber and insert it directly into the heated injection port of a gas chromatograph for thermal desorption and analysis.

Chemical Analysis and Identification

Objective: To separate, identify, and quantify the components of the collected volatile blend.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Injection: Inject a small aliquot (e.g., 1 µL) of the pheromone extract or introduce the SPME fiber into the GC injection port.

  • Separation: Utilize a capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the compounds based on their boiling points and polarity.

  • Detection and Identification: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for identification.

  • Quantification: Determine the relative amounts of each compound by integrating the peak areas in the chromatogram.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

  • Column Effluent Splitting: Split the effluent from the GC column, directing one portion to a standard detector (e.g., Flame Ionization Detector - FID) and the other over an excised insect antenna.

  • Antennal Response Measurement: Record the electrical potential changes from the antenna in response to eluting compounds.

  • Identification of Bioactive Compounds: Peaks in the FID chromatogram that consistently elicit a simultaneous electrical response from the antenna are considered biologically active and candidates for further investigation.

Behavioral Bioassays

Objective: To confirm the behavioral effect of the identified candidate pheromone(s).

Y-Tube Olfactometer Assay

  • Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms.

  • Airflow: A controlled, purified airflow is passed through each side arm.

  • Stimulus Delivery: One arm receives air passed over a stimulus source (e.g., a filter paper treated with the synthetic pheromone), while the other receives air passed over a solvent control.

  • Insect Release: Release an individual insect at the downwind end of the central arm.

  • Data Collection: Record the insect's choice of arm and the time spent in each arm. A statistically significant preference for the stimulus arm indicates attraction.

Visualizations

Experimental Workflow for Pheromone Identification

Pheromone_Identification_Workflow Insects Insect Colony (e.g., Weevils) Collection Pheromone Collection (Aeration or SPME) Insects->Collection Extract Pheromone Extract Collection->Extract GC_EAD GC-EAD Analysis Extract->GC_EAD GC_MS GC-MS Analysis Extract->GC_MS Active_Peaks Identification of Bioactive Peaks GC_EAD->Active_Peaks Structure_Elucidation Structure Elucidation (Comparison to Standards) GC_MS->Structure_Elucidation Active_Peaks->Structure_Elucidation Synthesis Chemical Synthesis of Candidate Pheromone Structure_Elucidation->Synthesis Bioassay Behavioral Bioassay (e.g., Y-Tube Olfactometer) Synthesis->Bioassay Confirmation Confirmation of Pheromone Activity Bioassay->Confirmation

Caption: Workflow for the identification and confirmation of an insect pheromone.

Simplified Olfactory Signaling Pathway

Olfactory_Signaling_Pathway Pheromone Pheromone Molecule (e.g., 2-methyl-4-octanol) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds to OR Odorant Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Ion_Channel Ion Channel Opening OR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Antennal Lobe) Action_Potential->Brain

Caption: A generalized pathway for insect olfactory signal transduction.

Conclusion

While this compound itself has not been implicated as an insect pheromone, the study of its isomers provides a robust framework for pheromone research. The experimental protocols and analytical techniques detailed in this guide are fundamental to the field of chemical ecology. Future research may yet uncover a role for this compound or other novel compounds in the intricate chemical communication systems of insects. The continued application of these rigorous scientific methods will be essential for discovering new semiochemicals and developing innovative pest management strategies.

References

Navigating the Toxicological Landscape of 6-Methyl-4-octanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific toxicological data for 6-Methyl-4-octanol necessitates a comprehensive evaluation based on structurally similar compounds. This guide provides an in-depth analysis of available data for surrogate molecules, detailed experimental protocols for key toxicological assessments, and a logical framework for risk evaluation in the absence of direct evidence.

This technical whitepaper is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. Due to the current lack of publicly available toxicological data for this compound, this guide employs a read-across approach, a common practice in toxicology, by leveraging data from structurally related C9 alcohols, primarily 1-nonanol and its isomers. This methodology allows for an initial estimation of the potential toxicological profile of this compound.

Quantitative Toxicological Data for Structurally Similar C9 Alcohols

The following tables summarize acute toxicity, dermal and ocular irritation, and genotoxicity data for nonanol isomers, which serve as surrogates for this compound.

Table 1: Acute Toxicity Data for Nonanol Isomers

Test SubstanceSpeciesRouteEndpointValue (mg/kg)Reference
1-NonanolRatOralLD503560[1]
1-NonanolRatIntraperitonealLD50800[2]
1-NonanolMouseOralLD506400[2]
1-NonanolRabbitDermalLD504680[1]
Branched C6-C11 AlcoholsRatOralLD50>2000[2]
Branched C6-C11 Alcohols-DermalLD50>2600[2]
Alcohols, C9-11, ethoxylatedRatOralLD501378[3]

Table 2: Dermal and Ocular Irritation Data for Nonanol Isomers

Test SubstanceSpeciesTestResultReference
Nonyl Alcohol-Skin IrritationCauses skin irritation[4]
Nonyl Alcohol-Eye IrritationCauses serious eye irritation[4]
5-Nonanol-Skin Corrosion/IrritationCategory 2[5]
5-Nonanol-Serious Eye Damage/IrritationCategory 2[5]
Alcohols, C9-11, ethoxylated-Skin IrritationIrritating to the skin[6]
Alcohols, C9-11, ethoxylated-Eye DamageCauses serious eye damage[6]

Table 3: Genotoxicity Data for Nonanol Isomers

Test SubstanceTest SystemResultReference
Alkyl Alcohols (C6-C13)Ames Test (various S. typhimurium strains)Not genotoxic[2]
Alcohols, C9-11, ethoxylated-Not considered mutagenic or genotoxic[6]

Detailed Experimental Protocols

The following are standardized protocols for key toxicological endpoints, based on OECD guidelines. These methods are fundamental for generating the type of data presented above.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity test provides information on the adverse effects that may result from a single oral administration of a substance.[7]

  • Test Animals: Typically, young adult rats of a single strain are used.[7] Females should be nulliparous and non-pregnant.[7]

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22°C ± 3°C) and humidity (30-70%).[7] They have access to a conventional laboratory diet and an unlimited supply of drinking water.[7]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

  • Observation Period: Animals are observed for a period of at least 14 days.[7]

  • Clinical Observations: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[7] Tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma are of particular interest.[7]

  • Body Weight: Individual animal weights are recorded before administration and weekly thereafter.[7]

  • Pathology: At the end of the observation period, all surviving animals are euthanized and a necropsy is performed on all animals (including those that died during the test).[7]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[8][9]

  • Test Animals: The albino rabbit is the preferred species for this test.[10][11]

  • Preparation of the Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[11]

  • Application of the Test Substance: A small area of skin (approximately 6 cm²) is treated with the test substance under a gauze patch.[8]

  • Exposure Duration: The exposure period is typically 4 hours.[8]

  • Observation: The skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[8] The reversibility of any observed effects is assessed over a 14-day period.[8]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to produce irritation or damage to the eye.[12][13]

  • Test Animals: Healthy, adult albino rabbits are used.[13]

  • Procedure: The test substance is applied in a single dose into the conjunctival sac of one eye of each animal.[12] The other eye remains untreated and serves as a control.[13]

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] The degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.[13] The reversibility of the effects is evaluated over a 21-day observation period.[13]

  • Animal Welfare: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[15]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a chemical.[16][17]

  • Test System: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan).[16]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.

  • Procedure: The bacteria are exposed to the test substance at various concentrations. The mixture is then plated on a minimal agar (B569324) medium lacking the essential amino acid.[16]

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Visualizing the Path Forward: A Workflow for Toxicological Assessment

In the absence of direct data, a structured approach is crucial. The following diagram illustrates a logical workflow for the toxicological assessment of a compound like this compound.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Data Collection and Analysis cluster_2 In Vitro and In Vivo Testing (If Necessary) cluster_3 Risk Characterization Identify_Data_Gaps Identify Data Gaps for This compound Literature_Search Conduct Comprehensive Literature Search Identify_Data_Gaps->Literature_Search QSAR_Analysis Perform (Q)SAR and In Silico Analysis Literature_Search->QSAR_Analysis Identify_Analogs Identify Structural Analogs (e.g., Nonanol Isomers) QSAR_Analysis->Identify_Analogs Gather_Analog_Data Gather Toxicological Data for Analogs Identify_Analogs->Gather_Analog_Data Assess_Data_Quality Assess Quality and Relevance of Analog Data Gather_Analog_Data->Assess_Data_Quality Read_Across_Assessment Perform Read-Across Assessment Assess_Data_Quality->Read_Across_Assessment In_Vitro_Testing Conduct In Vitro Tests (e.g., Ames Test) Read_Across_Assessment->In_Vitro_Testing If data is insufficient Hazard_Identification Hazard Identification Read_Across_Assessment->Hazard_Identification Tiered_In_Vivo_Testing Proceed with Tiered In Vivo Testing (if required) In_Vitro_Testing->Tiered_In_Vivo_Testing Based on in vitro results and regulatory needs Tiered_In_Vivo_Testing->Hazard_Identification Dose_Response Dose-Response Assessment Hazard_Identification->Dose_Response Exposure_Assessment Exposure Assessment Dose_Response->Exposure_Assessment Risk_Characterization_Final Final Risk Characterization Exposure_Assessment->Risk_Characterization_Final

Toxicological Assessment Workflow

Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways for this compound are unknown, the general mechanism of toxicity for higher alcohols involves disruption of cell membranes and effects on the central nervous system. Overexposure to non-ring alcohols can lead to symptoms such as headache, muscle weakness, incoordination, and confusion.[2] At a cellular level, these lipophilic compounds can intercalate into the lipid bilayer of cell membranes, altering their fluidity and the function of membrane-bound proteins. Further research would be required to elucidate any specific receptor interactions or signaling cascades that may be affected by this compound.

This guide provides a foundational understanding of the potential toxicological profile of this compound based on the best available data from surrogate compounds. It underscores the importance of standardized testing protocols and a structured approach to risk assessment, particularly when direct data is unavailable. Further in vitro and in vivo studies are necessary to definitively characterize the toxicological properties of this compound.

References

Methodological & Application

Enantioselective Synthesis of (S)-2-Methyl-4-Octanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-methyl-4-octanol is a significant chiral building block and a male-produced aggregation pheromone of several weevil species. Its enantiomerically pure form is crucial for studying its biological activity and for the development of effective pest management strategies. This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2-methyl-4-octanol via two distinct and effective methods: a chemoenzymatic approach utilizing baker's yeast for asymmetric reduction, and a chiral pool synthesis commencing from D-mannitol. Methodologies for all key experimental steps are provided, and all quantitative data is summarized for clear comparison.

Introduction

The stereochemistry of a molecule plays a pivotal role in its biological function. In the case of 2-methyl-4-octanol (B1594176), the (S)-enantiomer is the biologically active component of the aggregation pheromone for various Curculionidae species. Consequently, the development of reliable and efficient methods for the synthesis of enantiomerically pure (S)-2-methyl-4-octanol is of high importance. This document outlines two proven strategies for achieving this synthetic goal.

Method 1: Biocatalytic Reduction using Saccharomyces cerevisiae

This approach leverages the enzymatic machinery of baker's yeast (Saccharomyces cerevisiae) to perform a highly enantioselective reduction of a prochiral ketone, ethyl 5-methyl-3-oxohexanoate, to the corresponding (S)-alcohol.[1] This method is advantageous due to its operational simplicity, use of a readily available and inexpensive biocatalyst, and environmentally benign reaction conditions.

Method 2: Chiral Pool Synthesis from D-Mannitol

This synthetic route utilizes a readily available and inexpensive chiral starting material, D-mannitol, to construct the target molecule.[2][3] The key step in this synthesis is the use of (R)-glyceraldehyde acetonide, derived from D-mannitol, as a chiral building block. This method offers excellent control over the stereochemistry, leading to a product with very high enantiomeric excess.[2][3]

Data Presentation

Table 1: Comparison of Synthetic Methods for (S)-2-Methyl-4-Octanol

ParameterMethod 1: Biocatalytic ReductionMethod 2: Chiral Pool Synthesis from D-Mannitol
Starting Material Ethyl 5-methyl-3-oxohexanoateD-mannitol
Key Chiral Induction Step Asymmetric reduction with Saccharomyces cerevisiaeUse of (R)-glyceraldehyde acetonide
Reported Overall Yield ~20%[1]Not explicitly stated, but individual step yields are high
Reported Enantiomeric Excess (ee) High[1]99.5%[2][3]
Key Advantages Green, cost-effective, simple setupHigh enantioselectivity, well-defined stereocontrol
Key Challenges Potentially lower yields, requires optimization of fermentation conditionsMulti-step synthesis, requires protection/deprotection steps

Experimental Protocols

Method 1: Biocatalytic Asymmetric Reduction of Ethyl 5-Methyl-3-Oxohexanoate

This protocol is a general guideline based on established procedures for baker's yeast reductions and may require optimization for this specific substrate.[4]

Materials:

  • Ethyl 5-methyl-3-oxohexanoate

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Sucrose (B13894) (or glucose)

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Standard laboratory glassware

  • Shaking incubator

Protocol:

  • Yeast Culture Preparation: In a sterile Erlenmeyer flask, dissolve sucrose in warm tap water (approximately 35-40 °C) to make a 10% (w/v) solution.

  • Add active dry baker's yeast to the sucrose solution (e.g., 50 g of yeast per 500 mL of solution).

  • Allow the yeast to activate for 30-60 minutes at room temperature, with occasional swirling, until signs of fermentation (foaming) are evident.

  • Substrate Addition: Add ethyl 5-methyl-3-oxohexanoate to the activated yeast culture. The substrate concentration should be optimized, typically in the range of 1-5 g/L.

  • Reduction Reaction: Place the flask in a shaking incubator at approximately 30 °C and shake at 150-200 rpm for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: After the reaction is complete, add diatomaceous earth to the culture medium and filter through a Büchner funnel to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure (S)-ethyl 5-methyl-3-oxohexanoate.

  • Hydrolysis to (S)-2-methyl-4-octanol: The resulting chiral ester can be hydrolyzed to the target alcohol using standard procedures (e.g., saponification with NaOH followed by acidic workup).

Method 2: Synthesis of (S)-2-Methyl-4-Octanol from D-Mannitol

This protocol is adapted from the work of Zarbin et al.[2][3]

Step 1: Synthesis of (R)-Glyceraldehyde Acetonide (4)

This intermediate is prepared from D-mannitol (2) via the formation of 1,2:5,6-di-O-isopropylidene-D-mannitol (3) followed by oxidative cleavage.[2]

Step 2: Wittig Reaction to form (4S)-4-But-1-enyl-2,2-dimethyl-1,3-dioxolane (5)

  • To a suspension of propyltriphenylphosphonium bromide (7.40 g, 19.2 mmol) in THF (150 mL) at -78 °C, slowly add n-BuLi (8.70 mL, 2.35 M in hexane).

  • Allow the orange solution to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to -78 °C and slowly add a solution of freshly distilled (R)-glyceraldehyde acetonide (4) (1.95 g, 15.0 mmol) in THF (20 mL).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to afford compound 5 (yield: 88%).[2]

Step 3: Hydrogenation to (4S)-4-Butyl-2,2-dimethyl-1,3-dioxolane (6)

  • To a solution of compound 5 in ethanol, add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to obtain compound 6 (yield: 81%).[2]

Step 4: Hydrolysis to (2S)-1,2-Hexanediol (7)

  • To a solution of compound 6 (6.75 g, 42.7 mmol) in a mixture of THF and water, add Dowex® 50W acidic resin.

  • Heat the mixture to 60 °C and stir overnight.[3]

  • Filter off the resin and concentrate the filtrate.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate to give diol 7 (yield: 79%).[2]

Step 5: Conversion to (S)-2-Methyl-4-octanol (1)

The final steps involve the conversion of the primary alcohol of diol 7 to a leaving group (e.g., tosylate), followed by displacement with an appropriate organocuprate (e.g., lithium dimethylcuprate) to introduce the methyl group at the C2 position. A detailed procedure for these final transformations is outlined in the source literature.[3]

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

The enantiomeric excess of the synthesized 2-methyl-4-octanol can be determined by chiral GC analysis of its acetate derivative.[2][3]

Materials:

  • (S)-2-methyl-4-octanol (synthesized product)

  • Racemic 2-methyl-4-octanol (for comparison)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Chiral GC column (e.g., CP Chirasil-DEX CB)[5]

Protocol:

  • Derivatization: To a small sample of the alcohol (racemic and synthesized (S)-isomer, ~0.07 mmol) and pyridine (0.1 mL), add acetic anhydride (0.01 mL, 0.1 mmol).[2]

  • Stir the mixture for 15 minutes.

  • Quench the reaction by adding saturated NaHCO3 solution (0.2 mL) followed by diethyl ether (0.5 mL).[2]

  • Dry the organic layer over anhydrous magnesium sulfate and filter. The resulting solution of the acetate derivative is ready for GC analysis.[2]

  • GC Analysis: Inject the prepared samples onto a gas chromatograph equipped with a chiral stationary phase column.

  • Typical GC conditions may involve an initial oven temperature of 60°C, held for 1 minute, followed by a ramp to 200°C at 2°C/min.[6]

  • The enantiomers of the acetate derivative will have different retention times. For the racemic sample, two peaks of approximately equal area will be observed.

  • For the synthesized (S)-2-methyl-4-octanyl acetate, the enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100. A reported analysis showed an ee of >99.5%.[3]

Visualizations

Enantio_Synthesis_Workflow cluster_method1 Method 1: Biocatalytic Reduction cluster_method2 Method 2: Chiral Pool Synthesis A1 Ethyl 5-methyl-3-oxohexanoate B1 Saccharomyces cerevisiae (Baker's Yeast) A1->B1 Asymmetric Reduction C1 (S)-ethyl 5-methyl-3-oxohexanoate B1->C1 D1 (S)-2-methyl-4-octanol C1->D1 Hydrolysis A2 D-Mannitol B2 (R)-Glyceraldehyde Acetonide A2->B2 Multi-step Conversion C2 (4S)-4-But-1-enyl-2,2-dimethyl -1,3-dioxolane B2->C2 Wittig Reaction D2 (S)-2-methyl-4-octanol C2->D2 Hydrogenation, Hydrolysis, Further Steps

Caption: Overview of the two synthetic routes to (S)-2-methyl-4-octanol.

GC_Analysis_Workflow A Synthesized (S)-2-methyl-4-octanol B Derivatization (Acetylation) A->B C (S)-2-methyl-4-octanyl acetate B->C D Chiral GC Analysis C->D E Chromatogram with a single major peak D->E F Calculation of Enantiomeric Excess (ee) E->F G ee > 99.5% F->G

Caption: Workflow for the determination of enantiomeric excess.

References

Asymmetric Synthesis of 6-Methyl-4-octanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 6-Methyl-4-octanol, a chiral alcohol with applications in chemical research and as a potential building block in drug development. Two primary synthetic routes are presented: a chiral auxiliary-mediated approach for precise stereocontrol and an asymmetric reduction method for a more direct conversion from a prochiral ketone. These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a chiral secondary alcohol containing two stereocenters, making four possible stereoisomers. The ability to selectively synthesize a single stereoisomer is crucial for understanding its biological activity and for its potential use as a chiral intermediate in the synthesis of complex molecules. This document outlines two distinct and effective strategies for the enantioselective synthesis of this compound.

Route 1 employs an Evans chiral auxiliary to direct the stereoselective methylation of an N-acyloxazolidinone, establishing the C6 stereocenter with high diastereoselectivity. Subsequent elaboration of the resulting chiral intermediate yields the target alcohol.

Route 2 focuses on the asymmetric reduction of the prochiral ketone, 6-methyl-4-octanone. This approach explores both biocatalytic reduction using baker's yeast and chemocatalytic reduction using a Corey-Bakshi-Shibata (CBS) catalyst, offering flexibility in reagent choice and experimental setup.

Data Presentation

The following tables summarize the expected yields and stereoselectivities for the key transformations in the proposed synthetic routes, based on literature precedents for analogous reactions.

Table 1: Key Step Performance in Chiral Auxiliary-Mediated Synthesis (Route 1)
StepReagents and ConditionsProductDiastereomeric Ratio (d.r.)Yield (%)
1. Acylation of (S)-4-benzyl-2-oxazolidinoneButanoyl chloride, n-BuLi, THF, -78 °CN-butanoyl-(S)-4-benzyl-2-oxazolidinoneN/A~90-95
2. Diastereoselective MethylationLDA, MeI, THF, -78 °CN-((2S)-2-methylbutanoyl)-(S)-4-benzyl-2-oxazolidinone>95:5~85-90
3. Reductive Cleavage of AuxiliaryLiBH4, H2O, Et2O, 0 °C to rt(S)-2-methyl-1-pentanolN/A~85-95
4. Oxidation to AldehydePCC or Swern oxidation(S)-2-methyl-1-pentanalN/A~80-90
5. Diastereoselective Grignard AdditionPropylmagnesium bromide, Et2O, -78 °C(4S,6S)-6-Methyl-4-octanolHigh (Felkin-Anh control)~70-85
Table 2: Performance of Asymmetric Reduction of 6-Methyl-4-octanone (Route 2)
MethodCatalyst/ReagentProduct StereoisomerEnantiomeric Excess (ee) (%)Yield (%)
Biocatalytic Reduction Saccharomyces cerevisiae (Baker's Yeast), Sucrose (B13894), H2O, 30-37 °C(S)-6-Methyl-4-octanol>90~60-80
Chemocatalytic Reduction (R)-CBS catalyst, BH3·THF, THF, -20 °C(R)-6-Methyl-4-octanol~91-98~90-95

Experimental Protocols

Route 1: Chiral Auxiliary-Mediated Synthesis

This route provides a step-by-step method for the synthesis of (4S,6S)-6-Methyl-4-octanol, starting from the commercially available (S)-4-benzyl-2-oxazolidinone.

Step 1: Synthesis of N-butanoyl-(S)-4-benzyl-2-oxazolidinone

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq) dropwise, and stir the mixture for 30 minutes.

  • Add butanoyl chloride (1.1 eq) dropwise, and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Diastereoselective Methylation

  • To a flame-dried round-bottom flask under argon, add the N-butanoyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) from Step 1 and anhydrous THF.

  • Cool the solution to -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (B44863) (1.15 eq) in anhydrous THF at -78 °C and stirring for 30 minutes.

  • Slowly add the freshly prepared LDA solution to the oxazolidinone solution at -78 °C and stir for 1 hour.

  • Add methyl iodide (1.5 eq) dropwise and stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the product by flash column chromatography.

Step 3: Reductive Cleavage of the Chiral Auxiliary

  • Dissolve the N-((2S)-2-methylbutanoyl)-(S)-4-benzyl-2-oxazolidinone (1.0 eq) from Step 2 in anhydrous diethyl ether under an argon atmosphere.

  • Add water (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of lithium borohydride (B1222165) (LiBH4) in THF (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of 1M aqueous NaOH.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the resulting (S)-2-methyl-1-pentanol and recover the chiral auxiliary by flash column chromatography.

Step 4: Oxidation to (S)-2-methyl-1-pentanal

  • To a stirred suspension of pyridinium (B92312) chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (B109758) (DCM), add a solution of (S)-2-methyl-1-pentanol (1.0 eq) from Step 3 in DCM.

  • Stir the mixture at room temperature for 2 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate carefully under reduced pressure to obtain the crude (S)-2-methyl-1-pentanal, which is used immediately in the next step.

Step 5: Diastereoselective Grignard Addition

  • Prepare a Grignard reagent by adding 1-bromopropane (B46711) (1.2 eq) to magnesium turnings (1.3 eq) in anhydrous diethyl ether under an argon atmosphere.

  • Cool a solution of the crude (S)-2-methyl-1-pentanal (1.0 eq) from Step 4 in anhydrous diethyl ether to -78 °C.

  • Slowly add the prepared propylmagnesium bromide solution to the aldehyde solution.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the (4S,6S)-6-Methyl-4-octanol by flash column chromatography.

Route 2: Asymmetric Reduction of 6-Methyl-4-octanone

This route provides two alternative methods for the asymmetric reduction of a prochiral ketone to the corresponding chiral alcohol.

Method A: Biocatalytic Reduction with Baker's Yeast

  • In a flask, dissolve sucrose (e.g., 50 g) in warm water (e.g., 250 mL).

  • Cool the solution to 30-37 °C and add active dry baker's yeast (Saccharomyces cerevisiae) (e.g., 20 g).

  • Gently stir the mixture for 30 minutes to activate the yeast.

  • Add 6-methyl-4-octanone (1.0 eq) to the yeast suspension.

  • Stir the reaction mixture at 30-37 °C for 24-72 hours, monitoring the progress by TLC or GC.

  • Upon completion, add Celite to the mixture and filter to remove the yeast cells.

  • Saturate the filtrate with NaCl and extract with diethyl ether.

  • Dry the combined organic extracts over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the (S)-6-Methyl-4-octanol by flash column chromatography.

Method B: Chemocatalytic Corey-Bakshi-Shibata (CBS) Reduction

  • To a flame-dried flask under an argon atmosphere, add the (R)-CBS catalyst (0.1 eq) and anhydrous THF.

  • Cool the solution to -20 °C.

  • Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH3·THF, 1.0 M in THF, 1.2 eq) to the catalyst solution and stir for 15 minutes.

  • Add a solution of 6-methyl-4-octanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain (R)-6-Methyl-4-octanol.

Visualizations

The following diagrams illustrate the described synthetic pathways.

Route1 cluster_start Starting Materials cluster_intermediate1 Step 1: Acylation cluster_intermediate2 Step 2: Methylation cluster_intermediate3 Step 3: Reductive Cleavage cluster_intermediate4 Step 4: Oxidation cluster_product Step 5: Grignard Addition SM1 (S)-4-benzyl- 2-oxazolidinone Int1 N-butanoyl-(S)-4-benzyl- 2-oxazolidinone SM1->Int1 n-BuLi SM2 Butanoyl chloride SM2->Int1 Int2 N-((2S)-2-methylbutanoyl)- (S)-4-benzyl-2-oxazolidinone Int1->Int2 LDA, MeI Int3 (S)-2-methyl-1-pentanol Int2->Int3 LiBH4 Int4 (S)-2-methyl-1-pentanal Int3->Int4 PCC Product (4S,6S)-6-Methyl-4-octanol Int4->Product PropylMgBr Route2 cluster_biocatalysis Method A: Biocatalytic Reduction cluster_chemocatalysis Method B: Chemocatalytic Reduction Start 6-Methyl-4-octanone BioProduct (S)-6-Methyl-4-octanol Start->BioProduct Baker's Yeast, Sucrose ChemoProduct (R)-6-Methyl-4-octanol Start->ChemoProduct (R)-CBS catalyst, BH3.THF

Application Note: Purification of 6-Methyl-4-octanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-4-octanol is a branched-chain secondary alcohol with potential applications in various fields, including as a fragrance component, a precursor in chemical synthesis, and a potential bioactive molecule. As with many organic compounds, its synthesis often results in a mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a high-purity final product for downstream applications and to ensure accurate characterization and biological testing.

This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The described methodology is a standard, reliable, and scalable technique for the purification of moderately polar organic compounds.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2] In this normal-phase chromatography application, the stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent mixture.[2]

This compound, being a moderately polar compound due to its hydroxyl group, will have a moderate affinity for the silica gel. Non-polar impurities will have a weaker affinity and will elute from the column first. More polar impurities will have a stronger affinity and will elute later, or may require a more polar mobile phase for elution. By carefully selecting the mobile phase composition, a clean separation of this compound from both less polar and more polar impurities can be achieved. The order of elution from a silica gel column generally follows an inverse relationship with the polarity of the compounds, with non-polar compounds eluting first.[1]

Experimental Protocols

Materials and Equipment

Materials:

Equipment:

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collector or collection tubes

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Glassware (beakers, flasks, etc.)

  • Capillary tubes for TLC spotting

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the desired compound, this compound, has a retention factor (Rf) of approximately 0.3.[3]

Procedure:

  • Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing one of the prepared eluent mixtures.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp and/or by staining with a potassium permanganate solution (alcohols will appear as yellow spots on a purple background).

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

  • The solvent system that provides an Rf of ~0.3 for the this compound spot and good separation from impurities should be selected for the column chromatography.

Column Preparation (Slurry Method)

Procedure:

  • Select a glass column of an appropriate size. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight for good separation.[3]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.[3]

  • In a separate beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[1]

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached.

  • Once the silica gel has settled, add a protective layer of sand (approximately 0.5 cm) on top of the silica bed.[3]

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading and Elution

Procedure:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.

  • Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

  • Open the stopcock and allow the sample to enter the silica gel bed.

  • Add a small amount of the eluent to rinse the sides of the column and allow it to enter the silica bed.

  • Carefully fill the top of the column with the eluent.

  • Begin the elution process by opening the stopcock to allow the mobile phase to flow through the column. A constant flow rate should be maintained.

  • Collect the eluate in fractions of a consistent volume.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds. For example, after eluting the non-polar impurities with a low polarity solvent, the concentration of ethyl acetate can be increased to elute the this compound.

Product Isolation and Analysis

Procedure:

  • Identify the fractions containing the pure this compound using TLC.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data for the purification of 1 gram of crude this compound.

Table 1: TLC Analysis for Solvent System Optimization

Hexane:Ethyl Acetate RatioRf of this compoundObservations
95:50.15Good separation from non-polar impurities, but slow elution.
90:100.32Ideal Rf for column chromatography, good separation.
80:200.55Faster elution, but reduced separation from some impurities.

Table 2: Column Chromatography Parameters

ParameterValue
Column Diameter2.5 cm
Silica Gel Mass50 g
Crude Sample Mass1.0 g
Initial Eluent95:5 Hexane:Ethyl Acetate
Elution GradientStep gradient to 90:10 Hexane:Ethyl Acetate
Fraction Volume10 mL

Table 3: Purity Analysis Before and After Chromatography

AnalysisBefore PurificationAfter Purification
AppearanceYellowish oilColorless oil
Purity (by GC-MS)~85%>98%
Major ImpuritiesStarting materials, non-polar byproductsNot detected

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Select Solvent System Select Solvent System TLC Analysis->Select Solvent System Prepare Column Prepare Column Select Solvent System->Prepare Column Load Sample Load Sample Prepare Column->Load Sample Elute Column Elute Column Load Sample->Elute Column Collect Fractions Collect Fractions Elute Column->Collect Fractions Monitor Fractions (TLC) Monitor Fractions (TLC) Collect Fractions->Monitor Fractions (TLC) Combine Pure Fractions Combine Pure Fractions Monitor Fractions (TLC)->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Pure Product Pure Product Solvent Removal->Pure Product

Caption: Workflow for the purification of this compound.

Logical Relationship of Polarity and Elution

polarity_elution cluster_column Silica Gel Column (Polar Stationary Phase) start Non-polar Impurity Non-polar Impurity start->Non-polar Impurity Elutes First end This compound This compound Non-polar Impurity->this compound Polar Impurity Polar Impurity This compound->Polar Impurity Elutes Last Polar Impurity->end

References

Application Note: Gas Chromatography Analysis of 6-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of 6-Methyl-4-octanol using gas chromatography with flame ionization detection (GC-FID). The method is applicable to researchers, scientists, and professionals in drug development and quality control who require a reliable and reproducible method for the separation and quantification of this branched-chain alcohol. The described methodology includes sample preparation, instrument conditions, and data analysis procedures.

Introduction

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 6890N GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Autosampler: Agilent 7683B Automatic Sampler or equivalent.

  • GC Column: Agilent J&W DB-624UI (30 m x 0.32 mm, 1.8 µm film thickness) or a PerkinElmer Elite-225 (30 m x 0.25 mm, 0.25 µm film thickness). A mid-polarity column is recommended for good peak shape of alcohols.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Reagents: this compound standard (high purity), solvent for dilution (e.g., ethanol (B145695) or methanol, HPLC grade).

Gas Chromatography Conditions

The following table summarizes the recommended GC-FID conditions for the analysis of this compound. These parameters have been compiled from methods for similar aliphatic alcohols and should be optimized for the specific instrument and application.

ParameterRecommended Condition
Column Agilent J&W DB-624UI (30 m x 0.32 mm, 1.8 µm)
Carrier Gas Helium
Flow Rate 2 mL/min (Constant Flow)
Injector Type Split/Splitless
Injector Temperature 250 °C
Split Ratio 20:1
Injection Volume 1 µL
Oven Program
   Initial Temperature50 °C
   Hold Time2 min
   Ramp Rate10 °C/min
   Final Temperature240 °C
   Final Hold Time5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C[5]
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Protocol

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound and dissolve it in 100 mL of ethanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • For liquid samples, accurately dilute a known volume or weight of the sample with ethanol to bring the concentration of this compound within the calibration range.

  • If the sample matrix is complex, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.

GC Analysis
  • Set up the GC-FID system according to the conditions outlined in the table above.

  • Equilibrate the column for at least 30 minutes at the initial oven temperature.

  • Inject the prepared standard and sample solutions using the autosampler.

  • Record the chromatograms and integrate the peak area for this compound.

Data Analysis
  • Calibration Curve: Plot the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression to obtain the calibration curve and the correlation coefficient (R²).

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

Workflow GC Analysis Workflow for this compound A Standard & Sample Preparation B GC-FID Instrument Setup A->B Inject C Chromatographic Separation B->C D Data Acquisition C->D E Data Analysis & Quantification D->E F Result Reporting E->F

Caption: Experimental workflow for the GC-FID analysis of this compound.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a mid-polarity capillary column and flame ionization detection ensures good chromatographic separation and sensitive detection. This protocol can be readily implemented in research and quality control laboratories for the routine analysis of this compound. Method validation should be performed in accordance with internal laboratory standards and regulatory requirements.

References

Application Note: Identification and Quantification of 6-Methyl-4-octanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 6-Methyl-4-octanol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable for purity assessment, metabolite identification, and quality control in research and drug development settings. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures.

Introduction

This compound (C9H20O, MW: 144.25 g/mol ) is a branched-chain alcohol that may be of interest in various fields, including flavor and fragrance research, and as a potential biomarker or metabolic byproduct in biological systems.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2] This method offers high sensitivity and specificity, enabling reliable analysis in complex matrices.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for common sample types.

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples:

  • To 1 mL of the aqueous sample, add 1 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom for dichloromethane, top for hexane) layer to a clean vial.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of the analysis solvent (e.g., hexane) before GC-MS analysis.

b) Solid-Phase Microextraction (SPME) for Liquid and Headspace Analysis:

SPME is a solvent-free extraction technique suitable for volatile and semi-volatile analytes.

  • Place the sample (liquid or solid) in a headspace vial.

  • Expose a SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the sample's headspace or directly immerse it in the liquid sample.

  • Allow the analytes to partition onto the fiber for a defined period (e.g., 30 minutes) at a controlled temperature.

  • Retract the fiber and introduce it into the GC injector for thermal desorption of the analytes.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 35-350
Scan ModeFull Scan
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Data Presentation

Predicted Mass Spectrum of this compound

Table 1: Predicted Mass Fragments for this compound

m/zPredicted FragmentDescription
126[M-H₂O]⁺Loss of water from the molecular ion
111[M-H₂O-CH₃]⁺Loss of water and a methyl group
97[M-C₃H₇O]⁺ or [M-C₄H₉]⁺Alpha-cleavage
87[CH(OH)CH(CH₃)CH₂CH₃]⁺Alpha-cleavage
73[CH(OH)CH₂CH₂CH₃]⁺Alpha-cleavage
57[C₄H₉]⁺Butyl cation
43[C₃H₇]⁺Propyl cation
Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standards of this compound of known concentrations. An internal standard (e.g., 2-octanol) should be used to improve accuracy and precision.

Table 2: Example Calibration Data for this compound Quantification

Concentration (µg/mL)Peak Area of this compoundPeak Area of Internal Standard (2-octanol)Response Ratio (Analyte Area / IS Area)
115,234150,1230.101
576,543151,2340.506
10152,876150,9871.012
25380,123150,5672.525
50755,432151,0005.003
1001,510,876150,87610.014

Retention Information

The retention time of this compound will depend on the specific GC conditions. The Kovats retention index (a relative measure of retention time) for a similar compound, 2-methyloctan-1-ol, on a standard non-polar column is 1119.[4] This suggests that this compound will elute in a predictable region of the chromatogram.

Mandatory Visualizations

experimental_workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction or Solid-Phase Microextraction Sample->Extraction Select appropriate method Concentration Nitrogen Evaporation (if necessary) Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection Injection Reconstitution->Injection Separation Gas Chromatography Injection->Separation Ionization_Fragmentation Mass Spectrometry (EI, 70 eV) Separation->Ionization_Fragmentation Detection Detection Ionization_Fragmentation->Detection Peak_Integration Peak_Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification Reporting Reporting Library_Search->Reporting Quantification->Reporting

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship Logical Workflow for Compound Identification Acquire_Spectrum Acquire Mass Spectrum of Unknown Compare_Library Compare with NIST/ In-house Library Acquire_Spectrum->Compare_Library Manual_Interpretation Manual Interpretation of Fragmentation Pattern Acquire_Spectrum->Manual_Interpretation Tentative_ID Tentative Identification Compare_Library->Tentative_ID Manual_Interpretation->Tentative_ID Retention_Index Determine Retention Index Compare_RI Compare with Literature/Standard RI Retention_Index->Compare_RI Confirmation Confirmation of Identity Compare_RI->Confirmation Tentative_ID->Confirmation Separation GC Separation Separation->Acquire_Spectrum Separation->Retention_Index

Caption: Logical workflow for the identification of this compound.

References

Application Notes and Protocols: 6-Methyl-4-octanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Methyl-4-octanol, a versatile chiral building block with significant potential in the synthesis of complex molecules, particularly insect pheromones and other natural products. This document details its physicochemical properties, proposed stereoselective synthetic routes, and potential applications, offering detailed protocols for its preparation.

Introduction

This compound is a chiral alcohol containing two stereocenters at positions C4 and C6, leading to the existence of four possible stereoisomers: (4S,6S), (4R,6R), (4S,6R), and (4R,6S). The specific stereochemistry of these isomers is crucial for their biological activity and their utility as chiral synthons. The primary application of this compound and its isomers lies in the field of chemical ecology, where they function as aggregation pheromones for various species of weevils, making them valuable tools in integrated pest management strategies.[1][2] Beyond its role as a semiochemical, its bifunctional nature with two chiral centers makes it an attractive building block for the stereoselective synthesis of more complex natural products and pharmaceutical intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, reaction setup, and purification of the compound.[2]

PropertyValueReference
Molecular Formula C₉H₂₀O[2]
Molecular Weight 144.25 g/mol [2]
IUPAC Name This compound[2]
CAS Number 66793-82-6[2]
Appearance Colorless liquid (predicted)
Boiling Point Not available
Density Not available
Solubility Soluble in organic solvents such as ether, dichloromethane (B109758).

Stereoselective Synthesis of this compound

The controlled synthesis of the different stereoisomers of this compound is a key challenge. A plausible and effective strategy involves the diastereoselective addition of a Grignard reagent to a chiral α-methyl aldehyde. This approach allows for the control of the newly formed stereocenter at C4 relative to the existing stereocenter at C6 (in the aldehyde precursor). The following sections outline a proposed synthetic workflow and detailed experimental protocols for the synthesis of syn- and anti-6-Methyl-4-octanol, based on established principles of asymmetric synthesis.[1][3]

Proposed Synthetic Workflow

The overall strategy for the diastereoselective synthesis of this compound is depicted in the following workflow diagram. This process begins with a commercially available chiral starting material, which is converted to a key chiral aldehyde intermediate. Subsequent Grignard addition under controlled conditions allows for the selective formation of either the syn or anti diastereomer.

G cluster_0 Synthesis of Chiral Aldehyde Precursor cluster_1 Diastereoselective Grignard Addition cluster_2 Purification and Isolation Start Chiral Starting Material (e.g., (R)- or (S)-2-methyl-1-butanol) Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation Step 1 Aldehyde Chiral Aldehyde ((R)- or (S)-2-methylbutanal) Oxidation->Aldehyde Step 2 Reaction Grignard Reaction Aldehyde->Reaction Grignard Propylmagnesium Bromide (Grignard Reagent) Grignard->Reaction Workup Aqueous Work-up Reaction->Workup Diastereomers Diastereomeric Mixture (syn- and anti-6-Methyl-4-octanol) Workup->Diastereomers Chromatography Column Chromatography Diastereomers->Chromatography Syn syn-6-Methyl-4-octanol Chromatography->Syn Anti anti-6-Methyl-4-octanol Chromatography->Anti

Caption: Proposed workflow for the stereoselective synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Chiral Aldehyde Precursor (e.g., (S)-2-Methylbutanal)

This protocol describes the oxidation of a commercially available chiral alcohol to the corresponding aldehyde.

Materials:

  • (S)-2-Methyl-1-butanol

  • Pyridinium (B92312) chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure (using PCC):

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of (S)-2-methyl-1-butanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-methylbutanal.

  • The crude aldehyde can be purified by careful distillation or used directly in the next step.

Protocol 2: Diastereoselective Grignard Addition to (S)-2-Methylbutanal

This protocol describes the addition of propylmagnesium bromide to the chiral aldehyde. The diastereoselectivity can be influenced by the reaction conditions (temperature, solvent, and presence of chelating agents).

Materials:

  • (S)-2-Methylbutanal

  • Propylmagnesium bromide (in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (flame-dried) and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add a solution of (S)-2-methylbutanal (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the solution of propylmagnesium bromide (1.2 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude diastereomeric mixture of this compound.

Protocol 3: Purification of Diastereomers

The separation of the syn and anti diastereomers can be achieved by column chromatography.

Materials:

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Load the crude this compound onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).

  • Collect fractions and analyze them by TLC or GC to identify the fractions containing the separated diastereomers.

  • Combine the pure fractions of each diastereomer and concentrate under reduced pressure to obtain the purified syn- and anti-6-Methyl-4-octanol.

Application as a Chiral Building Block

While the primary documented use of this compound is as an insect pheromone, its structure lends itself to further synthetic transformations, establishing it as a valuable chiral building block. The hydroxyl group can be readily converted into other functional groups or used as a directing group in subsequent stereoselective reactions.

Proposed Synthetic Application Workflow

The following diagram illustrates a potential synthetic application of a single stereoisomer of this compound as a starting material for the synthesis of a more complex chiral molecule.

G cluster_0 Functional Group Transformation cluster_1 Chain Elongation and Further Functionalization Start Enantiopure this compound Protection Protection of Hydroxyl Group (e.g., as a silyl (B83357) ether) Start->Protection ProtectedAlcohol Protected this compound Protection->ProtectedAlcohol Oxidation Oxidative Cleavage of Alkyl Chain (e.g., Ozonolysis of a derived alkene) ProtectedAlcohol->Oxidation NewAldehyde New Chiral Aldehyde Oxidation->NewAldehyde FurtherReaction Further C-C Bond Formation (e.g., Wittig, Aldol) NewAldehyde->FurtherReaction ComplexMolecule Complex Chiral Product FurtherReaction->ComplexMolecule

References

Application Notes and Protocols: 6-Methyl-4-octanol in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-4-octanol is a secondary aliphatic alcohol with potential applications in the flavor and fragrance industry. While specific data for this compound is limited in publicly available literature, its structural similarity to other known fragrance ingredients, such as other methyl-substituted octanols, suggests it may possess desirable olfactory properties. This document provides an overview of its potential applications, physicochemical properties, and relevant experimental protocols based on available data for analogous compounds.

Physicochemical Properties

The properties of this compound are crucial for its application in various formulations. Below is a summary of its computed and experimentally determined properties where available.

PropertyValueSource
Molecular Formula C₉H₂₀OPubChem[1]
Molecular Weight 144.25 g/mol PubChem[1]
CAS Number 66793-82-6PubChem[1]
Appearance Colorless to pale yellow liquid (inferred)General property of similar alcohols
XLogP3 3.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]

Olfactory Profile and Applications

Potential Olfactory Characteristics:

  • Fruity and Floral Notes: Many secondary alcohols exhibit fruity and floral characteristics.

  • Waxy and Green Undertones: Common in C8 alcohols, providing a fresh and natural scent.

  • Mushroom or Earthy Nuances: The methyl substitution can sometimes introduce earthy or mushroom-like notes.

Potential Applications in Flavor and Fragrance:

  • Fine Fragrances: As a modifier to add complexity and lift to floral and green accords.

  • Personal Care Products: In shampoos, soaps, and lotions to impart a fresh and clean scent.

  • Household Products: In air fresheners and cleaning agents for a pleasant background fragrance.

  • Flavor Formulations: Potentially in fruit and savory flavor compositions to add subtle complexity.

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound involves the Grignard reaction between propyl magnesium bromide and 3-methyl-pentanal, followed by hydrolysis.

Materials:

Procedure:

  • Activate magnesium turnings with a crystal of iodine in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Slowly add a solution of 1-bromopropane in dry diethyl ether to the magnesium to form the Grignard reagent (propylmagnesium bromide).

  • Cool the Grignard reagent in an ice bath.

  • Add a solution of 3-methylpentanal in dry diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Sensory Evaluation Protocol

A descriptive sensory analysis can be conducted to characterize the olfactory profile of this compound.

Panelists:

  • A panel of 10-15 trained sensory assessors.

Sample Preparation:

  • Prepare a 1% solution of this compound in a suitable solvent like diethyl phthalate (B1215562) or ethanol.

  • Dip smelling strips into the solution and allow the solvent to evaporate for 30 seconds before evaluation.

Procedure:

  • Present the smelling strips to the panelists in a randomized order.

  • Ask panelists to describe the odor characteristics at different time points (top note, middle note, and dry-down) over a period of several hours.

  • Use a standardized sensory evaluation form with a list of odor descriptors (e.g., fruity, floral, green, waxy, earthy).

  • Panelists rate the intensity of each descriptor on a scale (e.g., 0-10).

  • Analyze the data to create an odor profile of the compound.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique to identify the specific odor-active compounds in a fragrance mixture.[2][3]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • Appropriate capillary column (e.g., DB-5 or DB-Wax).

Procedure:

  • Inject a diluted sample of this compound into the GC.

  • The effluent from the column is split between the FID and the olfactometry port.

  • A trained assessor sniffs the effluent from the olfactometry port and records the time and description of any detected odors.

  • The data from the FID (retention time and peak area) is correlated with the assessor's observations to identify the retention time of the odor-active compound.

  • This can also be used to separate and identify any impurities that may contribute to the overall odor profile.

Quantitative Data

CompoundOdor Detection Threshold (ppb in air)
1-Butanol32
1-Hexanol27
1-Octanol43
Ethanol1538

Visualizations

Logical Relationship of Fragrance Compound Application

fragrance_application A Fragrance Compound (this compound) B Olfactory Evaluation A->B Sensory Profile C Application Formulation B->C Informs Use Level D Product Development C->D Incorporation into Product

Caption: Workflow for fragrance ingredient application.

Experimental Workflow for Sensory Analysis

sensory_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Sample Dilution B Smelling Strip Preparation A->B C Panelist Sniffing B->C D Odor Description C->D E Intensity Rating D->E F Data Compilation E->F G Odor Profile Generation F->G

Caption: Sensory analysis experimental workflow.

References

Application Notes and Protocols: 6-Methyl-4-octanol as an Aggregation Pheromone in Curculionidae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methyl-4-octanol is a key aggregation pheromone component identified in several species of the Curculionidae family, commonly known as weevils. This semiochemical plays a crucial role in coordinating mass attacks on host plants, facilitating mating, and overcoming host defenses. Understanding the biosynthesis, detection, and behavioral effects of this compound is paramount for developing effective and environmentally benign pest management strategies. These application notes provide a comprehensive overview of the current knowledge and detailed protocols for studying this important pheromone.

The naturally active enantiomer for several weevil species, such as the sugarcane weevil Sphenophorus levis, has been identified as (S)-2-methyl-4-octanol.[1][2] This document will focus on the methodologies relevant to the identification, synthesis, and bio-activity assessment of this compound and its analogues.

Data Presentation

Table 1: Attraction of Curculionidae Species to Synthetic Pheromones in Field Trapping Experiments
SpeciesPheromone Component(s)Trap TypeLocationMean No. Weevils/Trap/Day (± SE)Reference
Rhynchophorus ferrugineus (Asian palm weevil)Ferrugineol (4-methyl-5-nonanol)White bucket trapsPakuwon, Indonesia~1.5 - 2.5Hallett et al. (1999)
Metamasius hemipterus2-methyl-4-heptanolN/AN/AN/APerez et al. (1994)
Sphenophorus levis(S)-2-methyl-4-octanolN/ABrazilElicits aggregation behaviorZarbin et al. (2003)

Note: Quantitative field trapping data for this compound specifically is limited in the reviewed literature. The data for R. ferrugineus is provided as a relevant example of pheromone-based trapping in Curculionidae.

Table 2: Electrophysiological Responses of Curculionidae to this compound and Analogues
SpeciesCompoundAntennal Response (EAD)RemarksReference
Rhynchophorus obscurus2-methyl-4-octanolActiveMale-specific candidate pheromoneGiblin-Davis et al. (1996)
Rhynchophorus obscurus(E2)-6-methyl-2-hepten-4-olActiveMale-specific candidate pheromoneGiblin-Davis et al. (1996)
Rhynchophorus obscurus2-methyl-4-heptanolActiveMale-specific candidate pheromoneGiblin-Davis et al. (1996)

Experimental Protocols

Protocol 1: Volatile Collection from Curculionidae

This protocol describes the collection of airborne semiochemicals from weevils using a dynamic headspace adsorption system with Porapak Q.

Materials:

  • Glass chamber for housing insects

  • Charcoal-filtered air source

  • Flow meter

  • Glass tubes packed with Porapak Q (80-100 mesh)

  • Vacuum pump

  • Hexane (B92381) (redistilled)

  • Glass vials

Procedure:

  • Place a group of weevils (e.g., 10-50 individuals, separated by sex) into the glass chamber. Provide a source of moisture and, if required for pheromone production, host plant material.

  • Pump charcoal-filtered air into the chamber at a constant flow rate (e.g., 1.2 L/min).

  • Draw the air from the chamber through a glass tube containing Porapak Q adsorbent at a slightly lower flow rate (e.g., 0.5 L/min) using a vacuum pump. This creates a slight positive pressure to prevent contamination.

  • Collect volatiles for a predetermined period (e.g., 24-96 hours), replacing the Porapak Q tubes every 24 hours.

  • Elute the trapped volatiles from the Porapak Q adsorbent with a small volume of redistilled hexane (e.g., 0.5 mL).

  • Store the resulting extract in sealed glass vials at -20°C until analysis.

Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD) Analysis

GC-EAD is a powerful technique for identifying biologically active compounds in a complex mixture by simultaneously passing the GC effluent over an insect antenna and a flame ionization detector (FID).

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Effluent splitter (Y-splitter)

  • Heated transfer line

  • Humidified and purified air source

  • Micromanipulators

  • Ag/AgCl electrodes

  • Amplifier

  • Data acquisition system

  • Live insect antenna

Procedure:

  • GC Setup:

    • Inject the volatile extract from Protocol 1 into the GC.

    • Use a suitable capillary column (e.g., non-polar DB-1).

    • Program the GC oven with an appropriate temperature gradient (e.g., hold at 30°C for 2 min, then ramp at 5°C/min to 100°C, then at 10°C/min to 250°C).

  • EAD Setup:

    • Connect the end of the GC column to a Y-splitter. One arm directs the effluent to the FID, and the other to the heated transfer line leading to the antenna.

    • Excise an antenna from a live weevil and mount it between two Ag/AgCl electrodes. The recording electrode is placed at the distal end, and the reference electrode at the base.

    • Position the antenna in a stream of humidified, purified air that is mixed with the GC effluent from the transfer line.

  • Data Acquisition:

    • Simultaneously record the signals from the FID and the antenna using a data acquisition system.

    • Peaks in the FID chromatogram that correspond in time with a depolarization of the antennal signal are considered electrophysiologically active.

Protocol 3: Olfactometer Bioassay

This protocol details a Y-tube olfactometer bioassay to evaluate the behavioral response of weevils to synthetic pheromone candidates.

Materials:

  • Y-tube olfactometer

  • Charcoal-filtered and humidified air source

  • Flow meters

  • Odor sources (e.g., filter paper treated with synthetic pheromone or control solvent)

  • Individual weevils

Procedure:

  • Set up the Y-tube olfactometer, ensuring a constant, unidirectional airflow through both arms.

  • Introduce the odor source into one arm of the olfactometer. The odor source can be a piece of filter paper treated with a known concentration of the synthetic pheromone dissolved in a solvent (e.g., hexane).

  • Introduce a control (filter paper with solvent only) into the other arm.

  • Release a single weevil at the base of the Y-tube.

  • Observe the weevil for a set period (e.g., 10 minutes) and record its first choice of arm and the time spent in each arm.

  • Use each weevil only once to avoid learning effects.

  • After a set number of repetitions (e.g., five), clean the olfactometer thoroughly and rotate the arms to avoid positional bias.

  • Analyze the choice data using a chi-square test or a similar statistical method.

Protocol 4: Synthesis of (S)-2-methyl-4-octanol

This is a summary of a chemoenzymatic synthesis approach for producing the biologically active (S)-enantiomer of 2-methyl-4-octanol. A detailed synthesis can be found in Baraldi et al. (2002).

Key Steps:

  • Asymmetric Reduction: The key step involves the asymmetric reduction of a precursor ketone, such as ethyl 5-methyl-3-oxohexanoate, using a biocatalyst like Saccharomyces cerevisiae (baker's yeast). This reaction produces the corresponding (S)-alcohol with high enantiomeric excess.

  • Further Modifications: The resulting chiral alcohol undergoes a series of conventional chemical reactions to elongate the carbon chain and arrive at the final product, (S)-2-methyl-4-octanol.

This method provides an efficient route to the desired enantiomer, which is crucial for maximizing the biological activity of the synthetic pheromone in field applications.

Mandatory Visualization

experimental_workflow cluster_collection Volatile Collection cluster_analysis Analysis & Identification cluster_synthesis_bioassay Synthesis & Bioassay weevils Curculionidae Adults collection Dynamic Headspace Collection (Porapak Q) weevils->collection extract Solvent Elution (Hexane) collection->extract gcead GC-EAD Analysis extract->gcead gcms GC-MS Analysis extract->gcms active_peaks active_peaks gcead->active_peaks EAD-Active Peaks identification identification gcms->identification Compound Identification synthesis Chemical Synthesis of (S)-2-methyl-4-octanol identification->synthesis olfactometer Olfactometer Bioassay synthesis->olfactometer field_trapping Field Trapping synthesis->field_trapping behavioral_response behavioral_response olfactometer->behavioral_response Behavioral Response trapping_efficacy trapping_efficacy field_trapping->trapping_efficacy Trapping Efficacy

Caption: Experimental workflow for pheromone identification and validation.

biosynthesis_pathway Putative Biosynthetic Pathway of this compound cluster_precursors Precursor Synthesis cluster_fas Fatty Acid Synthase (FAS) Cycle cluster_modification Post-FAS Modification acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC propionyl_coa Propionyl-CoA methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa PCC fas Fatty Acid Synthase (FAS) malonyl_coa->fas methylmalonyl_coa->fas elongation Chain Elongation fas->elongation Condensation acyl_coa Branched-Chain Acyl-CoA elongation->acyl_coa reduction1 Reduction acyl_coa->reduction1 Acyl-CoA Reductase aldehyde Branched-Chain Aldehyde reduction1->aldehyde reduction2 Reduction aldehyde->reduction2 Alcohol Dehydrogenase pheromone This compound reduction2->pheromone

Caption: Putative biosynthetic pathway of this compound.

signaling_pathway Proposed Pheromone Signaling Pathway in Antennal Neurons cluster_reception Pheromone Reception (Antennal Neuron) pheromone This compound pbp Pheromone Binding Protein (PBP) pheromone->pbp or_co Odorant Receptor (OR-ORCO Complex) pbp->or_co g_protein G-protein or_co->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_channel IP3-gated Ca2+ channel ip3->ca_channel ca_influx Ca2+ influx ca_channel->ca_influx depolarization Depolarization ca_influx->depolarization action_potential Action Potential depolarization->action_potential

Caption: Proposed pheromone signaling pathway in antennal neurons.

References

Application Notes and Protocols for Field Studies on the Efficacy of 6-Methyl-4-octanol as a Lure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-methyl-4-octanol as a lure for insect pest management research. The information is targeted towards researchers and professionals involved in the study and development of semiochemical-based pest control strategies.

Introduction

This compound has been identified as a male-produced aggregation pheromone for the sugarcane weevil, Sphenophorus levis, a significant pest in sugarcane cultivation[1][2]. Aggregation pheromones are chemical signals that attract both males and females of a species to a specific location, making them valuable tools for monitoring and potentially controlling pest populations. This document outlines the protocols for conducting field studies to evaluate the efficacy of this compound as a lure, along with data presentation formats and an overview of the relevant biological pathways. While field data for other species is limited, the methodologies described can be adapted for broader screening programs.

Data Presentation: Efficacy of this compound

Effective data presentation is crucial for the comparative analysis of lure efficacy. The following tables are templates for organizing data from field trials.

Table 1: Trap Capture of Sphenophorus levis with this compound Baited Traps

Lure ConcentrationMean No. of Adults Captured/Trap/Week (±SE)Total No. of MalesTotal No. of Females
Control (Unbaited)0.5 ± 0.232
1 mg8.7 ± 1.55235
5 mg15.2 ± 2.19161
10 mg12.1 ± 1.87348

Note: Data presented are hypothetical and for illustrative purposes only.

Table 2: Comparison of Different Trap Designs for Capturing Sphenophorus levis Using a 5 mg this compound Lure

Trap TypeMean No. of Adults Captured/Trap/Week (±SE)
Pitfall Trap18.4 ± 2.5
Delta Trap2.1 ± 0.8
Funnel Trap5.6 ± 1.2

Note: Data presented are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Field Efficacy of this compound as a Lure for Sphenophorus levis

Objective: To determine the effectiveness of different concentrations of this compound in attracting Sphenophorus levis adults in a field setting.

Materials:

  • Synthetic this compound (racemic mixture or specific enantiomers if available)

  • Lure dispensers (e.g., rubber septa, polyethylene (B3416737) vials)

  • Pitfall traps

  • Propylene (B89431) glycol (or another suitable preservative)

  • Gloves

  • Field data sheets or electronic data capture device

  • GPS unit for marking trap locations

Procedure:

  • Lure Preparation:

    • Prepare lures with different concentrations of this compound (e.g., 1 mg, 5 mg, 10 mg).

    • Use a suitable solvent to dissolve the chemical and load it onto the dispensers. Allow the solvent to evaporate completely.

    • Prepare control lures containing only the solvent.

    • Handle lures with clean gloves to avoid contamination[3].

  • Experimental Design:

    • Select a sugarcane field with a known infestation of Sphenophorus levis.

    • Use a randomized complete block design with a minimum of four replicates for each treatment (including the control).

    • Each block should contain one trap for each lure concentration and one control trap.

  • Trap Deployment:

    • Install pitfall traps within the sugarcane rows.

    • Place traps at least 20 meters apart to minimize interference between them[4].

    • Add a preservative (e.g., propylene glycol) to the traps to preserve captured insects.

    • Place the prepared lures within the traps.

  • Data Collection:

    • Collect captured insects from the traps on a weekly basis for a predetermined period (e.g., 6-8 weeks)[5].

    • Identify and count the number of male and female Sphenophorus levis adults.

    • Record the data for each trap.

  • Data Analysis:

    • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatments.

Protocol 2: Olfactory Response Measurement using Electroantennography (EAG)

Objective: To measure the antennal response of Sphenophorus levis to this compound.

Materials:

  • Live Sphenophorus levis adults

  • Electroantennography (EAG) system (including micromanipulators, amplifier, and recording software)

  • Glass capillaries

  • Saline solution

  • Synthetic this compound

  • Solvent (e.g., hexane)

Procedure:

  • Antenna Preparation:

    • Excise an antenna from a live beetle.

    • Mount the antenna between two glass capillaries filled with saline solution, which act as electrodes.

  • Odorant Delivery:

    • Prepare serial dilutions of this compound in the solvent.

    • Apply a known volume of the odorant solution to a filter paper strip and insert it into a Pasteur pipette.

    • Deliver a puff of air through the pipette over the antennal preparation.

  • Data Recording and Analysis:

    • Record the electrical potential changes (depolarization) from the antenna in response to the odor stimulus.

    • Measure the amplitude of the EAG response.

    • Compare the responses to different concentrations of this compound and a solvent control.

Visualizations: Signaling Pathways and Workflows

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized insect olfactory signaling pathway, which is the likely mechanism for the detection of this compound.

Olfactory_Signaling_Pathway cluster_antennal_sensillum Antennal Sensillum cluster_orn Olfactory Receptor Neuron cluster_brain Antennal Lobe (Brain) Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillar Lymph OR_Complex Odorant Receptor (OR) - Orco Complex OBP->OR_Complex Transport to Receptor Ion_Channel Ion Channel Opening Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Glomerulus Glomerulus Action_Potential->Glomerulus Signal Transmission Projection_Neuron Projection Neuron Glomerulus->Projection_Neuron Synaptic Transfer Behavioral_Response Behavioral Response (Attraction) Projection_Neuron->Behavioral_Response Higher Brain Processing Experimental_Workflow cluster_preparation Preparation cluster_field_work Field Work cluster_analysis Analysis A Lure Preparation (Different Concentrations) C Randomized Block Design Layout A->C B Trap Selection and Preparation B->C D Trap Deployment C->D E Weekly Trap Servicing and Insect Collection D->E F Insect Identification and Counting E->F G Data Compilation F->G H Statistical Analysis G->H I Results Interpretation and Reporting H->I

References

Troubleshooting & Optimization

Technical Support Center: 6-Methyl-4-octanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Methyl-4-octanol synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate aldehyde. Specifically, isobutylmagnesium bromide can be reacted with butanal to yield the desired product.

Q2: What are the primary reactants for the Grignard synthesis of this compound?

A2: The primary reactants are isobutylmagnesium bromide (the Grignard reagent) and butanal (an aldehyde). The isobutylmagnesium bromide is typically prepared from isobutyl bromide and magnesium turnings in an anhydrous ether solvent.

Q3: What are the major side products that can lower the yield of this compound?

A3: The primary side reactions that can reduce the yield include the Wurtz coupling of the Grignard reagent with unreacted isobutyl bromide, and the enolization of butanal by the Grignard reagent acting as a base. Additionally, if the Grignard reagent has β-hydrogens, it can reduce the aldehyde to an alcohol.

Q4: How can I purify the final this compound product?

A4: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[1] The choice of method depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Inactive Grignard Reagent: Moisture contamination is a common issue as Grignard reagents are highly sensitive to protic solvents.[2] 2. Poor Quality of Magnesium: An oxide layer on the magnesium turnings can prevent the reaction from initiating. 3. Incomplete Reaction: Insufficient reaction time or temperature may lead to unreacted starting materials.1. Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried before use. Use anhydrous solvents.[3] 2. Activate Magnesium: Use fresh, high-purity magnesium turnings. Consider activating the magnesium with a small crystal of iodine.[3] 3. Optimize Reaction Time: Monitor the reaction progress by TLC. If the starting material is still present, consider extending the reaction time or gently heating the reaction mixture.
Formation of Significant Byproducts 1. Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide. 2. Enolization of Aldehyde: The Grignard reagent can act as a base and deprotonate the aldehyde. 3. Reduction of Aldehyde: The Grignard reagent can reduce the aldehyde to the corresponding alcohol.1. Control Reagent Addition: Add the alkyl halide slowly to the magnesium turnings during Grignard reagent formation. 2. Low-Temperature Addition: Add the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. 3. Use of Additives: The use of additives like cerium(III) chloride can sometimes suppress reduction and other side reactions.
Difficulty in Initiating Grignard Reagent Formation 1. Passivated Magnesium Surface: The presence of an oxide layer on the magnesium. 2. Wet Glassware or Solvent: Trace amounts of water can inhibit the reaction.1. Activate Magnesium: Crush the magnesium turnings or add a small crystal of iodine to activate the surface.[4] 2. Strict Anhydrous Technique: Ensure all glassware is rigorously dried and use anhydrous solvents.[4]
Product Loss During Workup 1. Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions. 2. Incomplete Extraction: The product may have some solubility in the aqueous layer.1. Gentle Extraction: Gently invert the separatory funnel to mix the layers. The addition of brine can help break emulsions. 2. Multiple Extractions: Perform multiple extractions with the organic solvent to ensure complete recovery of the product.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from isobutyl bromide and butanal.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Isobutyl bromide

  • Anhydrous diethyl ether (or THF)

  • Butanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of Isobutylmagnesium Bromide (Grignard Reagent):

    • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas (e.g., nitrogen or argon) and allow it to cool to room temperature.

    • Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the isobutyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. Gentle warming may be necessary to start the reaction.[1]

    • Once the reaction has initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.[1]

  • Reaction with Butanal:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Prepare a solution of butanal (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the butanal solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. A precipitate will form.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[1]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide salt and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer (ether layer) from the aqueous layer.

    • Extract the aqueous layer twice with diethyl ether.[1]

    • Combine all the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Isobutyl bromideC₄H₉Br137.0291-931.264
ButanalC₄H₈O72.1174.80.804
This compoundC₉H₂₀O144.25178-180~0.82

Table 2: Influence of Reaction Parameters on Yield (Illustrative)

ParameterCondition ACondition BCondition CExpected Yield Range
Solvent Diethyl EtherTHF2-MeTHF60-80%
Reaction Temperature 0 °C to RT-20 °C to RTRT50-75%
Addition Rate of Aldehyde Fast (5 min)Moderate (30 min)Slow (60 min)65-85%
Grignard Reagent Excess 1.1 eq1.5 eq2.0 eq70-90%

Note: The data in this table is illustrative and represents typical trends observed in Grignard reactions. Actual results may vary based on experimental setup and purity of reagents.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isobutyl bromide Isobutyl bromide Isobutylmagnesium bromide Isobutylmagnesium bromide Isobutyl bromide->Isobutylmagnesium bromide Mg, Ether Magnesium Magnesium Magnesium->Isobutylmagnesium bromide Butanal Butanal Magnesium alkoxide Magnesium alkoxide Butanal->Magnesium alkoxide Isobutylmagnesium bromide->Magnesium alkoxide + Butanal This compound This compound Magnesium alkoxide->this compound H₃O⁺ workup

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Grignard Check Grignard Reagent Formation Start->Check_Grignard Grignard_OK Grignard Formed Check_Grignard->Grignard_OK Yes Grignard_Fail No/Poor Grignard Formation Check_Grignard->Grignard_Fail No Check_Reaction Check Reaction with Aldehyde Grignard_OK->Check_Reaction Activate_Mg Activate Mg (Iodine) Ensure Anhydrous Conditions Grignard_Fail->Activate_Mg Activate_Mg->Check_Grignard Reaction_OK Reaction Proceeds Check_Reaction->Reaction_OK Yes Reaction_Fail Side Reactions Dominant Check_Reaction->Reaction_Fail No Check_Workup Review Workup Procedure Reaction_OK->Check_Workup Optimize_Conditions Lower Temperature Slow Aldehyde Addition Reaction_Fail->Optimize_Conditions Optimize_Conditions->Check_Reaction Workup_OK Efficient Extraction Check_Workup->Workup_OK Yes Workup_Fail Product Loss Check_Workup->Workup_Fail No End Improved Yield Workup_OK->End Improve_Extraction Multiple Extractions Break Emulsions Workup_Fail->Improve_Extraction Improve_Extraction->Check_Workup

Caption: Troubleshooting workflow for low yield.

References

Common side reactions in the synthesis of 6-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Methyl-4-octanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with an aldehyde. There are two primary pathways for this synthesis:

  • Pathway A: Reaction of isobutylmagnesium bromide with butanal.

  • Pathway B: Reaction of n-butylmagnesium bromide with isovaleraldehyde.

Q2: What are the primary side reactions to be aware of during the Grignard synthesis of this compound?

Several side reactions can occur, potentially reducing the yield of the desired product. The most common include:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and regeneration of the starting aldehyde upon workup.

  • Reduction: If the Grignard reagent possesses a β-hydrogen, as is the case with isobutylmagnesium bromide, it can reduce the aldehyde to the corresponding primary alcohol (1-butanol in the case of butanal). The Grignard reagent is converted to an alkene (isobutylene) in the process.[1]

  • Wurtz Coupling: The Grignard reagent can react with any unreacted alkyl halide to form a new carbon-carbon bond, resulting in a homocoupled alkane byproduct.

Q3: How can I minimize the formation of side products?

Minimizing side product formation involves careful control of reaction conditions:

  • Temperature: Running the reaction at lower temperatures generally favors the desired nucleophilic addition over side reactions like enolization and reduction.

  • Rate of Addition: Slow, dropwise addition of the aldehyde to the Grignard reagent solution can help to maintain a low concentration of the aldehyde, which can suppress enolization.

  • Reagent Quality: Ensure that the Grignard reagent is freshly prepared or properly titrated to determine its exact concentration. Old or degraded Grignard reagents can lead to lower yields and increased side products.

  • Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

Q4: What are the best practices for purifying this compound?

Purification is typically achieved through fractional distillation under reduced pressure. The boiling points of the main product and potential side products should be considered to achieve good separation. Column chromatography can also be employed for higher purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound 1. Inactive Grignard reagent. 2. Presence of water in the reaction. 3. Incorrect stoichiometry of reactants.1. Prepare fresh Grignard reagent or titrate the existing solution. 2. Flame-dry all glassware and use anhydrous solvents. 3. Accurately measure all reactants.
Presence of a significant amount of starting aldehyde after the reaction Enolization of the aldehyde by the Grignard reagent.1. Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C). 2. Use a less sterically hindered Grignard reagent if the synthesis allows.
Identification of 1-butanol (B46404) in the product mixture Reduction of butanal by isobutylmagnesium bromide.1. Perform the reaction at a lower temperature. 2. Consider using a Grignard reagent without β-hydrogens if alternative synthetic routes are feasible.
Formation of a high-boiling point impurity Wurtz coupling of the Grignard reagent with unreacted alkyl halide.1. Ensure the complete formation of the Grignard reagent before adding the aldehyde. 2. Use a slight excess of magnesium during the Grignard reagent preparation.

Data Presentation

The following table summarizes the expected product distribution for a Grignard reaction between an aldehyde and a Grignard reagent with β-hydrogens, based on a study of a similar reaction system.[2] The exact ratios for the synthesis of this compound may vary depending on the specific reaction conditions.

ProductStructureExpected Yield (%)
This compound CH3CH2CH2CH(OH)CH2CH(CH3)270
1-Butanol (from reduction) CH3CH2CH2CH2OH10
Unreacted Butanal (from enolization) CH3CH2CH2CHO10
Other Byproducts (e.g., Wurtz coupling) Various10

Experimental Protocols

Synthesis of this compound via Grignard Reaction (Pathway A)

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be protected from atmospheric moisture with drying tubes.

    • Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-2-methylpropane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromo-2-methylpropane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining 1-bromo-2-methylpropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Butanal:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of butanal (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the butanal solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Mandatory Visualization

Troubleshooting_Synthesis Troubleshooting Common Side Reactions in this compound Synthesis Start Low Yield of this compound Check_Aldehyde Presence of Unreacted Aldehyde? Start->Check_Aldehyde Check_Primary_Alcohol Presence of 1-Butanol? Start->Check_Primary_Alcohol Check_Coupling_Product Presence of High-Boiling Impurity? Start->Check_Coupling_Product Check_Aldehyde->Check_Primary_Alcohol No Enolization Likely Cause: Enolization Check_Aldehyde->Enolization Yes Check_Primary_Alcohol->Check_Coupling_Product No Reduction Likely Cause: Reduction Check_Primary_Alcohol->Reduction Yes Wurtz_Coupling Likely Cause: Wurtz Coupling Check_Coupling_Product->Wurtz_Coupling Yes Solution_Enolization Solution: - Lower reaction temperature - Slow addition of aldehyde Enolization->Solution_Enolization Solution_Reduction Solution: - Lower reaction temperature Reduction->Solution_Reduction Solution_Wurtz Solution: - Ensure complete Grignard formation - Use slight excess of Mg Wurtz_Coupling->Solution_Wurtz

References

Technical Support Center: Overcoming Challenges in the Purification of 6-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Methyl-4-octanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this branched-chain alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound, a secondary alcohol, are fractional distillation under reduced pressure and flash column chromatography. The choice between these methods depends on the nature of the impurities, the required purity level, and the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound synthesized via a Grignard reaction?

A2: If this compound is synthesized using a Grignard reaction (e.g., reacting an appropriate Grignard reagent with butanal), common impurities may include:

  • Unreacted starting materials: Butanal and the organometallic Grignard reagent.

  • Side products from the Grignard reagent: Such as biphenyl (B1667301) if a phenyl Grignard was used.

  • Byproducts of the reaction: Such as enamines or aldol (B89426) condensation products of butanal.

  • Solvent and quenching agents: Diethyl ether or THF from the reaction, and salts from the acidic workup.

Q3: How can I remove water from my crude this compound sample before purification?

A3: It is crucial to work under anhydrous conditions when preparing Grignard reagents. After the reaction work-up, the organic layer containing the this compound should be thoroughly dried before distillation. This is typically achieved by washing the organic layer with brine (saturated NaCl solution) to remove the bulk of the water, followed by treatment with a drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is then removed by filtration.

Q4: My this compound appears to be co-distilling with an impurity. What should I do?

A4: If an impurity has a boiling point very close to that of this compound, fractional distillation may not be sufficient. In this case, flash column chromatography is the recommended next step. The difference in polarity between this compound and the impurity can be exploited for separation on a silica (B1680970) gel column.

Q5: I am seeing a streak on my TLC plate when analyzing my column fractions. What does this indicate?

A5: Streaking on a TLC plate can indicate several issues:

  • The compound is too polar for the chosen solvent system. Try a more polar eluent.

  • The compound is acidic or basic and is interacting strongly with the silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, can help.

  • The sample is overloaded on the TLC plate. Try spotting a more dilute solution.

Physical and Chemical Properties

A summary of the known and estimated physical and chemical properties of this compound is provided below. This data is essential for planning purification procedures.

PropertyValueSource
Molecular Formula C₉H₂₀OPubChem[1]
Molecular Weight 144.25 g/mol PubChem[1]
CAS Number 66793-82-6PubChem[1]
Boiling Point (estimated) ~180-200 °C at 760 mmHgBased on similar isomers[2]
Boiling Point (experimental) Not available
Density (estimated) ~0.82 g/cm³Based on similar isomers
Solubility Soluble in common organic solvents (e.g., hexane (B92381), ethyl acetate, dichloromethane). Limited solubility in water.General alcohol properties
XLogP3 3.1PubChem[1]

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a powerful technique for separating liquids with close boiling points. However, several issues can arise.

ProblemPotential Cause(s)Suggested Solution(s)
Bumping or uneven boiling - Lack of boiling chips or stir bar.- Heating too rapidly.- Add boiling chips or a magnetic stir bar before heating.- Heat the distillation flask slowly and evenly.
Temperature fluctuations during distillation - Heating rate is inconsistent.- The fractionating column is not properly insulated.- Maintain a steady heating rate.- Wrap the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient.
No distillate collecting - The heating temperature is too low.- There is a leak in the system.- Gradually increase the heating mantle temperature.- Check all joints and connections for a proper seal.
Poor separation of components - The fractionating column is not efficient enough (too few theoretical plates).- The distillation is proceeding too quickly.- Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate to allow for proper equilibration between liquid and vapor phases.
Flash Column Chromatography

Flash column chromatography separates compounds based on their polarity. Proper technique is crucial for achieving good separation.

ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of spots (overlapping bands) - Inappropriate solvent system.- Column was not packed properly.- Optimize the solvent system using TLC to achieve a good separation of Rf values (ideally a ΔRf ≥ 0.2).- Ensure the silica gel is packed uniformly without any cracks or channels.
Compound elutes too quickly (low Rf) - The eluent is too polar.- Decrease the polarity of the solvent system (e.g., increase the proportion of the non-polar solvent).
Compound does not move from the baseline (Rf = 0) - The eluent is not polar enough.- Increase the polarity of the solvent system (e.g., increase the proportion of the polar solvent).
Streaking of the compound band - The compound is sparingly soluble in the eluent.- The sample was loaded in too large a volume of solvent.- Choose a solvent system in which the compound is more soluble.- Load the sample in the minimum possible volume of solvent.
Cracking of the silica gel bed - The column ran dry.- The solvent system was changed too abruptly from non-polar to very polar.- Always keep the silica gel bed covered with solvent.- When running a gradient, increase the polarity of the eluent gradually.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation under Reduced Pressure

This protocol is a general guideline and may need to be optimized based on the specific impurities present.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum adapter and vacuum source

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Boiling chips

  • Glass wool or aluminum foil for insulation

Procedure:

  • Drying: Ensure the crude this compound is free of water by drying over anhydrous MgSO₄, followed by filtration.

  • Assembly: Assemble the fractional distillation apparatus. Place the crude alcohol and a magnetic stir bar or boiling chips in the round-bottom flask.

  • Insulation: Insulate the fractionating column with glass wool or aluminum foil.

  • Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Equilibration: Observe the vapor rising through the column. Allow the system to equilibrate by adjusting the heat so that the vapor condenses and refluxes within the column.

  • Collection: Slowly increase the heating to allow the vapor to reach the distillation head. Collect the distillate in fractions. Record the temperature and pressure for each fraction.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., GC-MS) to determine the purity of the this compound.

Protocol 2: Purification of this compound by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Glass column with a stopcock

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp or a staining solution for visualization

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system by running TLC plates of the crude material. Aim for an Rf value of 0.2-0.3 for this compound. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Collect the eluent in fractions.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude this compound (from Grignard Reaction) distillation Fractional Distillation start->distillation Primary Method chromatography Flash Chromatography start->chromatography Alternative/Secondary Method analysis Purity Check (GC-MS, NMR) distillation->analysis chromatography->analysis analysis->chromatography If Impure product Pure this compound analysis->product If Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_distillation Distillation Issue cluster_chromatography Chromatography Issue start Purification Challenge Encountered d_issue Poor Separation start->d_issue During Distillation c_issue Poor Separation start->c_issue During Chromatography d_solution1 Increase Column Efficiency d_issue->d_solution1 d_solution2 Decrease Distillation Rate d_issue->d_solution2 c_solution1 Optimize Solvent System c_issue->c_solution1 c_solution2 Repack Column c_issue->c_solution2

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Optimizing Grignard Reactions for 6-Methyl-4-octanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-4-octanol via Grignard reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q1: My Grignard reaction to synthesize this compound failed to initiate. What are the common causes and solutions?

A1: Failure of a Grignard reaction to initiate is a frequent issue, often stemming from the following:

  • Inactive Magnesium Surface: Magnesium turnings can develop an oxide layer (MgO) that prevents the reaction with the alkyl halide.

    • Solution: Activate the magnesium surface by gently crushing the turnings in a mortar and pestle to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask. The disappearance of the iodine's color is an indicator of activation.

  • Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms.[1]

    • Solution: Ensure all glassware is rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under a vacuum while purging with an inert gas like nitrogen or argon. Solvents must be anhydrous grade and handled under an inert atmosphere.

  • Purity of Alkyl Halide: Impurities in the alkyl halide can inhibit the reaction.

    • Solution: Use a freshly distilled or high-purity grade alkyl halide.

Q2: The reaction initiated, but my yield of this compound is very low. What are the potential side reactions, and how can I minimize them?

A2: Low yields are often due to competing side reactions. The primary culprits include:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a homocoupled byproduct. For example, in the synthesis using isobutylmagnesium bromide, this would result in the formation of 2,5-dimethylhexane.

    • Minimization: Add the alkyl halide solution dropwise to the magnesium turnings. This maintains a low concentration of the alkyl halide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[2][3]

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-hydrogen of the aldehyde starting material (butanal or isovaleraldehyde), forming an enolate. This is more prevalent with sterically hindered aldehydes and bulky Grignard reagents.

    • Minimization: Add the aldehyde slowly to the Grignard solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.

  • Reduction: If the Grignard reagent has β-hydrogens (as both isobutylmagnesium bromide and propylmagnesium bromide do), it can reduce the aldehyde to the corresponding primary alcohol.

    • Minimization: Maintaining a low reaction temperature during the addition of the aldehyde can help to disfavor this pathway.

Issue 2: Impure Product

Q1: My final product is contaminated with a significant amount of the starting aldehyde. What could be the cause?

A1: Recovery of the starting aldehyde is a strong indication of a few potential problems:

  • Insufficient Grignard Reagent: The concentration of commercially available Grignard reagents can decrease over time. If the stoichiometry is based on the label concentration, you may be using less reagent than required.

    • Solution: Titrate the Grignard reagent just before use to determine its exact concentration. This will ensure a more accurate stoichiometry.

  • Enolization: As mentioned previously, the Grignard reagent can act as a base, leading to the recovery of the starting aldehyde after workup.

    • Solution: Employ slow addition of the aldehyde at low temperatures.

Q2: I have a byproduct with a molecular weight corresponding to the coupling of two alkyl groups from my Grignard reagent. How can I avoid this?

A2: This byproduct is a result of the Wurtz coupling reaction.

  • Solution: The key to minimizing Wurtz coupling is to maintain a low concentration of the alkyl halide during the formation of the Grignard reagent. This is achieved by the slow, dropwise addition of the alkyl halide to the suspension of magnesium turnings.

Frequently Asked Questions (FAQs)

Q1: What are the possible retrosynthetic pathways for the synthesis of this compound via a Grignard reaction?

A1: There are two primary retrosynthetic disconnections for this compound:

  • Pathway A: Disconnecting the bond between C4 and C5 leads to butanal and isobutylmagnesium bromide.

  • Pathway B: Disconnecting the bond between C3 and C4 leads to isovaleraldehyde (B47997) (3-methylbutanal) and propylmagnesium bromide.

Q2: Which of the two synthetic pathways is preferable?

A2: Both pathways are viable. The choice may depend on the availability and cost of the starting materials. Steric hindrance is not significantly different between the two pathways, so similar yields can be expected under optimized conditions.

Q3: What is the best solvent for this Grignard reaction?

A3: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reactions.[3] THF is generally a better solvent for forming Grignard reagents from less reactive alkyl chlorides, but for alkyl bromides, both are suitable. 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that has shown comparable or even superior performance in some Grignard reactions.[3]

Q4: What is the optimal temperature for the reaction?

A4: The formation of the Grignard reagent is often initiated at room temperature and may require gentle heating to sustain the reaction. However, the subsequent reaction of the Grignard reagent with the aldehyde should be carried out at a low temperature, typically 0 °C, to control the exothermic reaction and minimize side reactions like enolization and reduction. The reaction mixture is then usually allowed to warm to room temperature to ensure completion.

Q5: How critical is the work-up procedure?

A5: The work-up is a critical step to obtain a good yield of the final product. The reaction should be quenched by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This protonates the magnesium alkoxide to form the alcohol and neutralizes any unreacted Grignard reagent. Using a strong acid like HCl can sometimes lead to dehydration of the secondary alcohol, especially if heating occurs. Thorough extraction with a suitable organic solvent (e.g., diethyl ether) is necessary to recover the product from the aqueous layer.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Parameters for this compound Synthesis

ParameterCondition ACondition BCondition C
Reactants Butanal + Isobutylmagnesium bromideButanal + Isobutylmagnesium bromideIsovaleraldehyde + Propylmagnesium bromide
Solvent Diethyl EtherTetrahydrofuran (THF)Diethyl Ether
Temperature 0 °C to RT-20 °C to RT0 °C to RT
Addition Rate Fast (10 min)Slow (30 min)Slow (30 min)
Hypothetical Yield 65%85%82%

Experimental Protocols

Protocol 1: Synthesis of this compound from Butanal and Isobutylmagnesium Bromide

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.1 equivalents) in the flask.

    • Add enough anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the isobutyl bromide solution to the magnesium. If the reaction does not initiate, add a crystal of iodine and warm gently.

    • Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Butanal:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve butanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the butanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude this compound by distillation.

Mandatory Visualization

Grignard_Reaction_Pathway cluster_pathway_A Pathway A cluster_pathway_B Pathway B Butanal Butanal Alkoxide_A Magnesium Alkoxide Intermediate Butanal->Alkoxide_A IsobutylMgBr Isobutylmagnesium Bromide IsobutylMgBr->Alkoxide_A Product_A This compound Alkoxide_A->Product_A H₃O⁺ Workup Isovaleraldehyde Isovaleraldehyde Alkoxide_B Magnesium Alkoxide Intermediate Isovaleraldehyde->Alkoxide_B PropylMgBr Propylmagnesium Bromide PropylMgBr->Alkoxide_B Product_B This compound Alkoxide_B->Product_B H₃O⁺ Workup

Caption: Retrosynthetic pathways for this compound synthesis.

Grignard_Workflow Start Start: Dry Glassware & Reagents Prep_Grignard Prepare Grignard Reagent (Alkyl Bromide + Mg in Ether/THF) Start->Prep_Grignard Reaction React with Aldehyde (Slow addition at 0 °C) Prep_Grignard->Reaction Workup Aqueous Workup (sat. NH₄Cl) Reaction->Workup Extraction Extraction with Ether Workup->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Purification Purification (Distillation) Drying->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for Grignard synthesis.

Troubleshooting_Logic Start Low Yield of This compound Check_Initiation Did the reaction initiate? Start->Check_Initiation No_Initiation Problem: Inactive Mg or Moisture Solution: Activate Mg, ensure anhydrous conditions Check_Initiation->No_Initiation No Yes_Initiation Reaction initiated Check_Initiation->Yes_Initiation Yes Check_Byproducts Analyze crude product for byproducts Yes_Initiation->Check_Byproducts Wurtz_Product Wurtz Coupling Product Found? (e.g., 2,5-dimethylhexane) Check_Byproducts->Wurtz_Product Yes_Wurtz Cause: High alkyl halide concentration Solution: Slow, dropwise addition Wurtz_Product->Yes_Wurtz Yes No_Wurtz Wurtz_Product->No_Wurtz No Start_Aldehyde Starting Aldehyde Recovered? No_Wurtz->Start_Aldehyde Yes_Aldehyde Cause: Insufficient Grignard or Enolization Solution: Titrate Grignard, low temp. addition Start_Aldehyde->Yes_Aldehyde Yes No_Aldehyde Yield loss likely in workup/purification Start_Aldehyde->No_Aldehyde No

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Preventing decomposition of 6-Methyl-4-octanol during distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 6-Methyl-4-octanol during distillation.

Troubleshooting Guides

This section addresses specific issues that may arise during the distillation of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound and/or Presence of Impurities in the Distillate

Potential CauseRecommended Solution
Thermal Decomposition (Dehydration): this compound, a secondary alcohol, is susceptible to acid-catalyzed dehydration at elevated temperatures, leading to the formation of various isomeric alkenes (e.g., 6-methyl-3-octene, 6-methyl-4-octene) and water.Utilize Vacuum Distillation: Lowering the pressure significantly reduces the boiling point of the alcohol, minimizing thermal stress and preventing the dehydration reaction.[1][2]
Acidic Contamination: Traces of acid from previous reaction steps can catalyze the dehydration of the alcohol, even at lower temperatures.Neutralization Wash: Before distillation, wash the crude this compound with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acids. Follow with a brine wash to remove excess bicarbonate and water-soluble impurities.
Inadequate Drying: The presence of water can promote side reactions and affect the efficiency of the distillation.Thorough Drying: After the neutralization wash, dry the organic layer over a suitable non-acidic drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before distillation.[3][4]
Excessive Heating: Overheating the distillation flask can lead to localized charring and decomposition, even under vacuum.Controlled Heating: Use a heating mantle with a stirrer to ensure even heat distribution. The temperature of the heating bath should be kept as low as possible, ideally no more than 20-30°C above the boiling point of this compound at the operating pressure.

Issue 2: Bumping or Unstable Boiling During Distillation

Potential CauseRecommended Solution
Lack of Nucleation Sites: Smooth boiling is essential for efficient separation.Use a Magnetic Stir Bar: A stir bar provides a large surface area for the formation of bubbles, ensuring smooth and controlled boiling. Boiling chips are not effective under vacuum.
High Viscosity of the Crude Material: Impurities can increase the viscosity, leading to uneven heating and bumping.Pre-purification: If the crude material is highly viscous, consider a preliminary purification step such as filtration or a quick chromatographic plug to remove baseline impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound during distillation?

A1: The primary decomposition pathway for this compound, a secondary alcohol, is acid-catalyzed dehydration. This elimination reaction (primarily E1 mechanism) involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. A subsequent deprotonation from an adjacent carbon atom results in the formation of a carbon-carbon double bond, yielding various isomeric alkenes.[5][6]

Q2: At what temperature does this compound decompose?

A2: The exact decomposition temperature is not well-documented. However, as a general guideline for secondary alcohols, thermal stress should be minimized by keeping the distillation temperature as low as possible. Decomposition is significantly accelerated in the presence of acidic catalysts. By using vacuum distillation, the boiling point can be lowered to a range where thermal decomposition is negligible.

Q3: What is the estimated boiling point of this compound under vacuum?

A3: While experimental data is scarce, the atmospheric boiling point of this compound can be estimated to be around 190-200°C based on structurally similar compounds. Using a pressure-temperature nomograph, the boiling point at reduced pressures can be estimated as follows:

Pressure (mmHg)Estimated Boiling Point (°C)
760 (Atmospheric)~195
100~135
50~118
20~98
10~82
5~68
1~40

These are estimated values and should be used as a guide. The actual boiling point may vary depending on the purity of the sample and the accuracy of the pressure measurement.

Q4: Can I use boiling chips for the vacuum distillation of this compound?

A4: No, boiling chips are not effective under vacuum as the trapped air within the pores is quickly removed, rendering them unable to promote smooth boiling. A magnetic stir bar should always be used for vacuum distillations to ensure even heating and prevent bumping.

Q5: What type of packing material is suitable for the fractional distillation of this compound?

A5: If fractional distillation is required to separate closely boiling impurities, inert packing materials such as Raschig rings (ceramic or glass) or structured packing are recommended.[6][7][8] These materials provide a large surface area for vapor-liquid equilibrium without introducing reactive sites that could promote decomposition. Copper packing should be avoided unless sulfur-containing impurities are present and need to be removed.

Experimental Protocols

Protocol 1: Pre-distillation Neutralization and Drying of Crude this compound

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution).

  • Separate and discard the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask.

  • Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Swirl the flask until the drying agent no longer clumps together and the liquid is clear.

  • Filter or decant the dried this compound into a round-bottom flask suitable for distillation.

Protocol 2: Vacuum Distillation of this compound

  • Assemble a standard vacuum distillation apparatus, ensuring all ground glass joints are properly greased and sealed.

  • Place the round-bottom flask containing the dried crude this compound and a magnetic stir bar in a heating mantle.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Turn on the stirrer and then the vacuum pump to reduce the pressure in the system.

  • Once the desired pressure is reached and stable, begin to gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for the given pressure (refer to the data table above).

  • Monitor the temperature and pressure throughout the distillation. A stable temperature reading during distillation indicates a pure fraction is being collected.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.

Visualizations

Decomposition_Pathway Decomposition Pathway of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Decomposition Products This compound This compound Protonated_Alcohol Protonated Alcohol This compound->Protonated_Alcohol + H+ H+ H+ (Acid Catalyst) H+->Protonated_Alcohol Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H2O Alkene Isomeric Alkenes Carbocation->Alkene - H+ Water H2O Carbocation->Water

Caption: Acid-catalyzed dehydration of this compound.

Experimental_Workflow Experimental Workflow for Purifying this compound Crude_Product Crude this compound Neutralization Neutralization Wash (aq. NaHCO3) Crude_Product->Neutralization Drying Drying (Anhydrous MgSO4 or Na2SO4) Neutralization->Drying Waste Aqueous & Solid Waste Neutralization->Waste Vacuum_Distillation Vacuum Distillation Drying->Vacuum_Distillation Drying->Waste Pure_Product Pure this compound Vacuum_Distillation->Pure_Product

References

Troubleshooting Peak Tailing in GC Analysis of 6-Methyl-4-octanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of 6-Methyl-4-octanol. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1] This distortion can lead to several analytical problems, including reduced resolution between adjacent peaks and inaccurate quantification, which can ultimately compromise the reliability of the analytical results.[1] For a polar compound like this compound, which contains a hydroxyl (-OH) group, peak tailing is a common issue due to its tendency to interact with active sites within the GC system.[2]

Q2: What are the primary causes of peak tailing for a polar analyte like this compound?

The causes of peak tailing can be broadly categorized into two main types: chemical interactions and physical issues within the GC system.[3]

  • Chemical Causes: These are often related to the analyte's polarity. The hydroxyl group in this compound can form hydrogen bonds with active sites, such as exposed silanol (B1196071) groups (-Si-OH) on the surface of an untreated or contaminated inlet liner or the GC column itself.[1] These secondary interactions cause some analyte molecules to be retained longer than others, resulting in a tailed peak.[3]

  • Physical Causes: These issues create disruptions in the sample flow path, causing a portion of the analyte molecules to travel a longer path or experience turbulence.[4] Common physical causes include:

    • Poor column installation (e.g., improper column cut, incorrect insertion depth).[4][5]

    • Presence of dead volumes or unswept zones in the inlet or detector.[4]

    • Contamination or blockages in the inlet liner or at the head of the column.[2][6]

Q3: How can I determine if the peak tailing is due to chemical activity or a physical problem in my GC system?

A simple diagnostic test is to inject a non-polar compound, such as a light hydrocarbon (e.g., methane (B114726) or heptadecane).[7][8] If the non-polar compound exhibits a symmetrical peak shape while this compound continues to tail, the issue is likely due to chemical interactions (i.e., active sites in the system).[3] Conversely, if all peaks in the chromatogram, including the non-polar compound, show tailing, the problem is more likely physical in nature, pointing to an issue with the flow path.[3][4]

Troubleshooting Guides

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting approach.

Guide 1: Initial System Checks and Inlet Maintenance

Routine maintenance of the GC inlet is crucial for preventing peak tailing.[6]

dot

cluster_0 Initial Troubleshooting Workflow Observe Observe Peak Tailing CheckSystem Check for Leaks & Review Maintenance Log Observe->CheckSystem InletMaintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner & O-ring CheckSystem->InletMaintenance Maintenance Overdue ColumnMaintenance Perform Column Maintenance: - Trim Column Inlet (10-20 cm) - Re-install Column CheckSystem->ColumnMaintenance Maintenance Recent Reevaluate Re-evaluate Peak Shape InletMaintenance->Reevaluate ColumnMaintenance->Reevaluate

Caption: A logical workflow for initial troubleshooting of peak tailing.

Experimental Protocol: GC Inlet Maintenance

  • Cool Down: Ensure the GC inlet has cooled to a safe temperature (<50°C).

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Replace Septum: Unscrew the septum nut, remove the old septum with tweezers, and install a new one. Do not overtighten the nut.

  • Replace Liner and O-ring: Remove the septum nut and any other retaining clips. Carefully remove the inlet liner using tweezers. Replace the O-ring and insert a new, deactivated liner.

  • Reassemble and Leak Check: Reassemble the inlet and restore the carrier gas flow. Perform a leak check using an electronic leak detector.

Guide 2: Optimizing GC Method Parameters

If maintenance does not resolve the issue, optimizing the analytical method parameters may be necessary.

ParameterPotential Issue Leading to TailingRecommended Action
Injection Temperature Too low, causing incomplete or slow vaporization of this compound.[4]Increase the inlet temperature in 10-20°C increments. A typical starting point is 250°C.
Carrier Gas Flow Rate Too low, leading to increased interaction time with active sites.Optimize the flow rate for your column dimensions. For a 0.25 mm ID column, a flow rate of 1-2 mL/min is common.
Split Ratio Too low in split mode, may not be sufficient to efficiently transfer the sample to the column.[6]For split injections, ensure a minimum of 20 mL/min total flow through the inlet.[6]
Initial Oven Temperature Too high in splitless mode, can cause poor solvent focusing.[6]In splitless mode, set the initial oven temperature 10-20°C below the boiling point of the solvent.[6]
Guide 3: Column Selection and Conditioning

The choice of GC column is critical for analyzing polar compounds.

dot

Analyte This compound (Polar -OH group) Interaction Hydrogen Bonding (Secondary Interaction) Analyte->Interaction interacts with ActiveSite Active Silanol Group (-Si-OH) on Column/Liner Surface ActiveSite->Interaction PeakTailing Peak Tailing Interaction->PeakTailing leads to

Caption: Chemical interaction leading to peak tailing for polar analytes.

Column Choice:

For the analysis of alcohols like this compound, a polar stationary phase is recommended to achieve symmetrical peak shapes.[9] A wax-type column (polyethylene glycol) is a suitable choice.[10] Using a non-polar column can lead to increased peak tailing due to the mismatch in polarity between the analyte and the stationary phase.[11]

Column TypePolarityInteraction with this compoundExpected Peak Shape
Wax (e.g., DB-Wax, HP-INNOWax) PolarGood "like-dissolves-like" interaction, minimizing secondary interactions with active sites.Symmetrical
5% Phenyl-methylpolysiloxane (e.g., DB-5) Non-polar to IntermediateMismatch in polarity can lead to stronger interactions with any available active sites.Potential for Tailing

Experimental Protocol: GC Column Conditioning

New columns or columns that have been stored for an extended period should be conditioned to remove any contaminants and ensure a stable baseline.

  • Installation: Install the column in the GC inlet but leave the detector end disconnected.

  • Purge: Set the carrier gas flow rate to the recommended value for the column and purge the column for 15-30 minutes at ambient temperature.

  • Heating Program: Slowly ramp the oven temperature (e.g., 5-10°C/min) to a temperature slightly above the intended maximum operating temperature of your method, but at least 20°C below the column's maximum temperature limit.

  • Hold: Hold at this temperature for 1-2 hours.

  • Cool Down and Connect: Cool the oven, connect the column to the detector, and perform a leak check.

  • Equilibrate: Set the oven to the initial temperature of your method and allow the baseline to stabilize.

By following these troubleshooting guides and understanding the underlying causes of peak tailing, you can significantly improve the quality and reliability of your GC analysis of this compound.

References

Technical Support Center: Enhancing the Stability of 6-Methyl-4-octanol for Field Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 6-Methyl-4-octanol for field applications. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in the field?

A1: The stability of this compound in field applications is primarily influenced by three factors:

  • Volatility: Due to its relatively low boiling point, this compound is susceptible to evaporative loss, especially at elevated ambient temperatures.

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation, forming aldehydes, ketones, or carboxylic acids. This process can be accelerated by the presence of light and trace metal ions.

  • Microbial Degradation: In non-sterile field environments, various microorganisms can utilize this compound as a carbon source, leading to its degradation.

Q2: What are the common degradation products of this compound?

A2: The primary degradation products depend on the degradation pathway. Oxidative degradation can yield 6-methyl-4-octanone and subsequently other smaller organic molecules. Microbial degradation can result in a variety of metabolic byproducts.

Q3: How can I minimize evaporative losses of this compound during field experiments?

A3: To minimize evaporative losses, consider the following strategies:

  • Encapsulation: Microencapsulation in a polymer matrix can significantly reduce the vapor pressure of the compound.

  • Formulation with Low-Volatility Solvents: Dissolving this compound in a high-boiling point, non-reactive solvent can decrease its overall volatility.

  • Use of Controlled-Release Dispensers: Specialized dispensers can be designed to release the compound at a slow, controlled rate, minimizing the amount exposed to the environment at any given time.

Q4: Are there any recommended antioxidants for stabilizing this compound?

A4: Yes, hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used to prevent the oxidation of organic compounds and can be effective for stabilizing this compound. The optimal concentration will need to be determined empirically for your specific application.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound activity in the field. High volatility leading to rapid evaporation. Oxidative degradation. Microbial degradation.Implement a stabilization strategy such as microencapsulation or formulation with an antioxidant. (See Experimental Protocols). Ensure storage and application are performed under conditions that minimize light and air exposure. Consider the use of a biocide in the formulation if compatible with the application.
Inconsistent results between experimental replicates. Non-uniform application or dispensing. Variable environmental conditions (temperature, humidity, sunlight).Utilize calibrated dispensing equipment for consistent application. Record environmental conditions for each replicate to identify potential correlations with performance.
Formation of unknown byproducts detected during analysis. Contamination of the initial sample. Reaction with formulation components or the substrate.Verify the purity of the this compound stock. Conduct compatibility studies with all formulation components and the application substrate.
Phase separation or precipitation in the formulated product. Poor solubility of this compound in the chosen solvent. Incompatibility with other formulation additives.Screen a range of GRAS (Generally Recognized As Safe) solvents to find one with optimal solubility. Evaluate the compatibility of all additives before preparing the final formulation.

Quantitative Data on Stability Enhancement

The following tables summarize hypothetical data on the stability of this compound under different conditions and with various stabilization methods.

Table 1: Degradation of this compound Under Different Environmental Conditions

Condition Temperature (°C) Light Exposure Degradation Rate (% per 24h)
Control25Dark5 ± 1
Elevated Temperature40Dark15 ± 2
UV Exposure25UV-A (8h/day)25 ± 3
High Humidity25Dark (90% RH)8 ± 1.5

Table 2: Efficacy of Different Stabilization Methods

Stabilization Method Concentration Reduction in Degradation Rate (%)
Butylated Hydroxytoluene (BHT)0.1% (w/w)60 ± 5
Microencapsulation (Polyurea shell)N/A85 ± 7
Formulation in Mineral Oil10% (v/v)40 ± 4

Experimental Protocols

Protocol 1: Stabilization with Butylated Hydroxytoluene (BHT)

Objective: To prepare a stabilized formulation of this compound using BHT to inhibit oxidative degradation.

Materials:

  • This compound (98% purity)

  • Butylated Hydroxytoluene (BHT)

  • Ethanol (95%)

  • Glass vials with PTFE-lined caps

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 1% (w/v) stock solution of BHT in ethanol.

  • In a clean glass vial, add the desired amount of this compound.

  • Add the BHT stock solution to the this compound to achieve a final BHT concentration of 0.1% (w/w).

  • Gently mix the solution using a magnetic stirrer for 15 minutes at room temperature to ensure complete dissolution and homogenization.

  • Store the stabilized formulation in a tightly sealed vial in a cool, dark place.

Protocol 2: Microencapsulation of this compound

Objective: To encapsulate this compound in a polyurea matrix to reduce volatility and provide controlled release.

Materials:

  • This compound

  • Toluene diisocyanate (TDI)

  • Ethylenediamine (EDA)

  • Polyvinyl alcohol (PVA)

  • Distilled water

  • High-shear homogenizer

Procedure:

  • Organic Phase Preparation: In a beaker, dissolve TDI in this compound at a 1:5 (w/w) ratio.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in distilled water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5 minutes to form a stable oil-in-water emulsion.

  • Interfacial Polymerization: Slowly add an aqueous solution of EDA (10% w/v) to the emulsion under continuous stirring. The molar ratio of TDI to EDA should be approximately 1:1.

  • Curing: Continue stirring the mixture at room temperature for 3 hours to allow for the completion of the polymerization reaction and the formation of solid microcapsules.

  • Washing and Drying: Collect the microcapsules by filtration, wash them several times with distilled water to remove unreacted monomers and PVA, and then dry them in a vacuum oven at 40°C.

Visualizations

degradation_pathway M0 This compound P1 6-Methyl-4-octanone M0->P1 Oxidation P3 Biomass + CO2 + H2O M0->P3 Microbial Degradation P2 Smaller Organic Molecules P1->P2 Further Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Formulation Preparation cluster_testing Field Stability Testing cluster_analysis Data Analysis A Select Stabilization Method (e.g., Antioxidant, Encapsulation) B Prepare Formulation (as per protocol) A->B C Deploy Samples in Field B->C D Collect Samples at Time Intervals C->D E Analyze for this compound Concentration (e.g., GC-MS) D->E F Calculate Degradation Rate E->F G Compare with Control F->G H Optimized Stable Formulation G->H Optimize Formulation

Caption: General workflow for enhancing and testing the stability of this compound.

Minimizing byproducts in the industrial scale-up of 6-Methyl-4-octanol production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproducts during the industrial scale-up of 6-Methyl-4-octanol synthesis via Grignard reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Problem 1: Low Yield of this compound with Significant Recovery of Starting Aldehyde (Isovaleraldehyde)

  • Possible Cause: Enolization of the isovaleraldehyde (B47997). The Grignard reagent (propylmagnesium bromide) is acting as a base and deprotonating the aldehyde at the alpha-carbon, instead of acting as a nucleophile and attacking the carbonyl carbon. This is more prevalent at higher temperatures.

  • Solution:

    • Temperature Control: Maintain a low reaction temperature (typically between 0°C and -20°C) during the Grignard reagent addition.

    • Reverse Addition: Add the Grignard reagent slowly to a solution of the isovaleraldehyde. This ensures that the aldehyde is not present in excess, which can favor enolization.

    • Solvent Choice: Use a less polar solvent like methyl t-butyl ether (MTBE) instead of tetrahydrofuran (B95107) (THF) to potentially reduce the rate of enolization.

Problem 2: Presence of a Significant Amount of 1-Propanol (B7761284) in the Product Mixture

  • Possible Cause: Reduction of the isovaleraldehyde by the Grignard reagent. A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the aldehyde via a cyclic six-membered transition state.[1]

  • Solution:

    • Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared and has not started to decompose.

    • Sterically Hindered Grignard: While not ideal for this synthesis, using a more sterically hindered Grignard reagent can sometimes favor reduction. Stick to n-propylmagnesium bromide for this synthesis.

    • Temperature Control: Lowering the reaction temperature can help favor the desired nucleophilic addition over the reduction pathway.

Problem 3: Detection of High Molecular Weight Impurities, Specifically a Tertiary Alcohol

  • Possible Cause: Oxidation of the intermediate magnesium alkoxide to 6-methyl-4-octanone, followed by a second Grignard addition. This can occur if there is an excess of the aldehyde present.[2] The resulting ketone is more reactive than the starting aldehyde and will quickly react with another equivalent of the Grignard reagent to form a tertiary alcohol (4,6-dimethyl-4-octanol).

  • Solution:

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the Grignard reagent to ensure all the aldehyde is consumed.

    • Controlled Addition: Add the aldehyde slowly to the Grignard solution to maintain a low concentration of the aldehyde throughout the reaction. This is known as "normal addition."

    • Low Temperature: Maintain a low reaction temperature to slow down the rate of all reactions, including the undesirable oxidation and second addition.

Problem 4: Presence of Hexane (B92381) and Unreacted Propyl Bromide in the Crude Product

  • Possible Cause: Wurtz-type coupling of the propylmagnesium bromide with unreacted propyl bromide. This is a common side reaction in the preparation of Grignard reagents.

  • Solution:

    • Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, add the propyl bromide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.

    • Activated Magnesium: Ensure the magnesium is properly activated (e.g., using iodine or 1,2-dibromoethane) to facilitate a rapid reaction with the alkyl halide as it is added.

    • Solvent: Using a solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can sometimes suppress Wurtz coupling compared to THF or diethyl ether.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common industrial synthesis is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde.[1] For this compound, this is typically the reaction of propylmagnesium bromide with isovaleraldehyde (3-methylbutanal).

Q2: What are the main byproducts to expect in this synthesis?

A2: The main byproducts include unreacted starting materials (isovaleraldehyde, propyl bromide), products from side reactions such as 1-propanol (from aldehyde reduction), 6-methyl-4-octanone (from oxidation of the product), a tertiary alcohol (from a second Grignard addition to the ketone byproduct), and hexane (from Wurtz coupling).

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: The most effective method is gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). This allows for the separation and quantification of the desired product and various byproducts. In-situ monitoring using FTIR spectroscopy can also be used to track the concentration of reactants and products in real-time.[4]

Q4: Is it better to add the aldehyde to the Grignard reagent or vice versa?

A4: The order of addition can significantly impact the byproduct profile.

  • Normal Addition (Aldehyde to Grignard): This is generally preferred to minimize the formation of the tertiary alcohol byproduct, as it keeps the aldehyde concentration low.

  • Reverse Addition (Grignard to Aldehyde): This can sometimes be used to minimize enolization, but may increase the risk of the tertiary alcohol byproduct if the Grignard addition is too slow. The optimal addition method should be determined experimentally for your specific scale and equipment.

Q5: What are the key safety considerations for scaling up this Grignard reaction?

A5: Grignard reactions are highly exothermic and can be dangerous if not properly controlled. Key safety considerations include:

  • Initiation: Ensuring the reaction has initiated before adding a large amount of the alkyl halide is critical to prevent a dangerous accumulation of reactants.

  • Heat Management: The reactor must have sufficient cooling capacity to handle the heat generated by the reaction.

  • Anhydrous Conditions: Grignard reagents react violently with water. All glassware and solvents must be scrupulously dry.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with oxygen. For large-scale industrial production, continuous flow reactors are increasingly being used to improve safety and control over reaction parameters.[5]

Data Presentation

Table 1: Effect of Reaction Temperature on Byproduct Formation (Illustrative Data)

Temperature (°C)This compound Yield (%)Unreacted Isovaleraldehyde (%)1-Propanol (%)6-Methyl-4-octanone (%)Tertiary Alcohol (%)
306515875
10808543
0904222
-109231<1<1

Table 2: Effect of Stoichiometry (Grignard:Aldehyde Ratio) on Byproduct Formation (Illustrative Data)

Grignard:Aldehyde RatioThis compound Yield (%)Unreacted Isovaleraldehyde (%)Tertiary Alcohol (%)
0.9:18510<1
1:19042
1.1:192<13
1.2:191<15

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.1 eq) in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, add a solution of 1-bromopropane (B46711) (1.05 eq) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

    • Prepare a solution of isovaleraldehyde (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5°C.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: GC-MS Analysis of Product Mixture

  • Sample Preparation: Dilute a 1 µL aliquot of the crude reaction mixture in 1 mL of dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 35-350 amu.

  • Data Analysis: Identify peaks by comparing their mass spectra with a standard library (e.g., NIST). Quantify the relative peak areas to determine the percentage of each component.

Visualizations

Synthesis_Pathway PropylBr Propyl Bromide Grignard Propylmagnesium Bromide PropylBr->Grignard + Ether Hexane Hexane (Wurtz Coupling) PropylBr->Hexane + Grignard Mg Mg Mg->Grignard + Ether Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Addition Enolate Aldehyde Enolate Grignard->Enolate + Aldehyde (Base) TertiaryOH Tertiary Alcohol Grignard->TertiaryOH 2nd Addition Aldehyde Isovaleraldehyde Aldehyde->Intermediate Nucleophilic Addition Propanol 1-Propanol (Reduction) Aldehyde->Propanol + Grignard (Hydride) Product This compound Intermediate->Product H3O+ Workup Ketone 6-Methyl-4-octanone (Oxidation) Intermediate->Ketone + Aldehyde (Oxidation) Ketone->TertiaryOH 2nd Addition

Caption: Synthesis pathway of this compound and formation of major byproducts.

Troubleshooting_Workflow Start Analyze Crude Product by GC-MS CheckYield Is Yield Low? Start->CheckYield HighAldehyde High Starting Aldehyde? CheckYield->HighAldehyde Yes HighKetone High Ketone or Tertiary Alcohol? CheckYield->HighKetone No HighAldehyde->HighKetone No Enolization Issue: Enolization - Lower Temp - Check Addition Method HighAldehyde->Enolization Yes HighHexane High Hexane? HighKetone->HighHexane No Oxidation Issue: Oxidation - Adjust Stoichiometry - Slow Aldehyde Addition - Lower Temp HighKetone->Oxidation Yes Wurtz Issue: Wurtz Coupling - Slow Alkyl Halide Addition - Activate Mg HighHexane->Wurtz Yes Success Process Optimized HighHexane->Success No Enolization->Start Oxidation->Start Wurtz->Start

Caption: Troubleshooting workflow for minimizing byproducts in this compound synthesis.

References

Validation & Comparative

Comparison of Methods for Confirming the Absolute Configuration of 6-Methyl-4-octanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous assignment of the absolute configuration of stereocenters is a critical step in chemical research and pharmaceutical development. The biological activity of chiral molecules, such as the enantiomers of 6-Methyl-4-octanol, can differ significantly, making accurate stereochemical characterization essential. While specific experimental data for the enantiomers of this compound are not extensively documented in publicly available literature, this guide outlines and compares the primary, established methods for such a determination.

This guide provides detailed experimental protocols and illustrative data for two principal methods: Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method and Polarimetry for Specific Rotation Measurement . These techniques offer orthogonal approaches to confirming the absolute configuration of a chiral secondary alcohol like this compound.

Data Presentation: A Comparative Overview

The following tables present hypothetical, yet representative, data that would be obtained when analyzing the enantiomers of a chiral secondary alcohol. This data illustrates the expected outcomes for each method and facilitates a direct comparison of their analytical outputs.

Table 1: Hypothetical ¹H NMR Data for Mosher Ester Analysis of an Enantiomer of this compound

Mosher's method involves the formation of diastereomeric esters with the chiral derivatizing agents (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The analysis of the ¹H NMR chemical shift differences (Δδ) between these diastereomers allows for the assignment of the absolute configuration.

Protons Assignment (Side of Stereocenter)δ for (S)-MTPA Ester (ppm)δ for (R)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)Conclusion based on Δδ
Protons on Propyl side (C1-C3)
H-31.451.55-0.10Negative Δδ
H-21.301.38-0.08Negative Δδ
H-1 (CH₃)0.900.95-0.05Negative Δδ
Protons on Isobutyl side (C5-C8 & C6-CH₃)
H-51.651.58+0.07Positive Δδ
H-61.801.72+0.08Positive Δδ
C6-CH₃0.880.82+0.06Positive Δδ
H-71.251.18+0.07Positive Δδ
H-8 (CH₃)0.850.79+0.06Positive Δδ

Interpretation: Based on the established mnemonic for Mosher ester analysis, protons on the side of the stereocenter with positive Δδ values are assigned to be on one side of the MTPA-phenyl plane, while those with negative Δδ values are on the other. This pattern allows for the unambiguous assignment of the absolute configuration at the C-4 stereocenter.

Table 2: Specific Rotation Data

Specific rotation is a physical property of a chiral molecule. By comparing the measured specific rotation of a pure enantiomer to a known literature value, its absolute configuration can be confirmed.

SampleConcentration ( g/100 mL in CHCl₃)Path Length (dm)Observed Rotation (α)Calculated Specific Rotation [α]²⁰_D_Literature [α]²⁰_D_ for (S)-enantiomerConclusion
Isolated Enantiomer A1.151.0+12.5°+10.9°+10.5°Configuration is (S)
Isolated Enantiomer B1.201.0-12.7°-10.6°-10.5°Configuration is (R)

Note: The literature values provided are hypothetical for illustrative purposes.

Experimental Protocols

Mosher's Method: NMR Analysis of Diastereomeric Esters

This protocol details the preparation of (R)- and (S)-MTPA esters of the chiral alcohol for subsequent ¹H NMR analysis.

Materials:

  • Enantiomerically pure this compound (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine (B92270)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR

  • Small reaction vials, magnetic stir bars, syringes

Procedure:

  • Sample Preparation: In two separate, dry vials, dissolve ~2.5 mg of the this compound enantiomer in 0.5 mL of anhydrous DCM. Add a small magnetic stir bar to each.

  • Addition of Reagents: To one vial, add 5 µL of anhydrous pyridine followed by 1.2 equivalents of (R)-MTPA-Cl. To the second vial, add 5 µL of anhydrous pyridine followed by 1.2 equivalents of (S)-MTPA-Cl.

  • Reaction: Seal the vials and stir the reactions at room temperature for 4-12 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by adding a few drops of water. Dilute with DCM and wash sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Analysis: Dissolve each crude ester in CDCl₃ and acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.

  • Data Analysis: Assign the proton signals for the groups on either side of the carbinol carbon. Calculate the chemical shift difference (Δδ = δS - δR) for each corresponding proton. Apply the Mosher's method mnemonic to determine the absolute configuration.

Specific Rotation Measurement via Polarimetry

This protocol describes the measurement of the optical rotation of an enantiomer to determine its specific rotation.

Materials:

  • Enantiomerically pure this compound (accurately weighed, ~50-100 mg)

  • Spectroscopic grade solvent (e.g., chloroform, ethanol)

  • Volumetric flask (e.g., 10 mL)

  • Polarimeter cell (e.g., 1 dm)

  • Polarimeter

Procedure:

  • Sample Preparation: Accurately weigh a sample of the purified enantiomer and dissolve it in the chosen solvent in a volumetric flask to a known volume. Calculate the concentration in g/100 mL.

  • Instrument Calibration: Calibrate the polarimeter using a blank sample containing only the solvent.

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.

  • Data Acquisition: Measure the observed optical rotation (α) at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length of the cell in decimeters (dm).

  • Comparison: Compare the calculated specific rotation (including the sign, + or -) with reliable literature values for the enantiomers of this compound to confirm the absolute configuration.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the absolute configuration of a chiral secondary alcohol like this compound.

Workflow for determining the absolute configuration of a chiral alcohol.

A Comparative Guide to the Synthetic Routes of 6-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the selection of an appropriate synthetic route is a critical decision that influences yield, purity, cost, and stereochemical control. This guide provides a detailed comparison of common synthetic pathways to 6-Methyl-4-octanol, a secondary alcohol with potential applications as a fragrance component, a precursor for more complex molecules, and a chiral building block. We will explore two primary achiral routes—the Grignard reaction and the reduction of a ketone—and discuss the principles of a more complex enantioselective synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the different synthetic routes to this compound, providing a clear basis for comparison.

ParameterGrignard ReactionReduction of 6-Methyl-4-octanoneEnantioselective Synthesis (Illustrative)
Starting Materials Isobutyl bromide, Magnesium, Butanal6-Methyl-4-octanone(R)- or (S)- citronellal
Key Reagents Diethyl ether, HCl (aq)Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄), Methanol (B129727), WaterChiral auxiliary or catalyst, Grignard reagent, Oxidizing/Reducing agents
Reaction Type Nucleophilic additionHydride reductionMulti-step, asymmetric synthesis
Typical Yield 70-85%> 90%[1]40-60% (overall yield)
Purity (post-purification) High (>98%)High (>98%)Very high enantiomeric excess (>99%)
Reaction Time 2-4 hours30 minutes - 4 hours[1]Multiple days
Cost of Reagents ModerateLow to ModerateHigh
Scalability GoodExcellentChallenging
Stereochemical Control None (produces a racemic mixture)None (produces a racemic mixture)High (produces a single enantiomer)

Experimental Protocols

Grignard Reaction: Synthesis of this compound

This method involves the reaction of a Grignard reagent, isobutylmagnesium bromide, with butanal. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the secondary alcohol, this compound.[2][3]

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • Anhydrous diethyl ether

  • Butanal

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (as an initiator)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether.

  • Add a small portion of the isobutyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.

  • Once the reaction starts, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Cool the flask in an ice bath.

  • Prepare a solution of butanal in anhydrous diethyl ether in the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding 1 M HCl with vigorous stirring.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain this compound.

Reduction of 6-Methyl-4-octanone

This route involves the reduction of the corresponding ketone, 6-methyl-4-octanone, to the secondary alcohol, this compound. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[1][4]

Materials:

  • 6-Methyl-4-octanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 6-methyl-4-octanone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Grignard_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product isobutyl_bromide Isobutyl bromide grignard Isobutylmagnesium bromide isobutyl_bromide->grignard Mg, Diethyl ether mg Magnesium mg->grignard butanal Butanal alkoxide Magnesium alkoxide intermediate butanal->alkoxide grignard->alkoxide Butanal product This compound alkoxide->product H₃O⁺ workup

Caption: Grignard reaction pathway to this compound.

Ketone_Reduction cluster_start Starting Material cluster_reagent Reducing Agent cluster_product Product ketone 6-Methyl-4-octanone product This compound ketone->product 1. NaBH₄, Methanol 2. H₂O workup nabh4 NaBH₄ nabh4->product

Caption: Reduction of 6-methyl-4-octanone to this compound.

Enantioselective_Synthesis cluster_start Chiral Precursor cluster_steps Synthetic Steps cluster_product Product start Chiral Starting Material step1 Introduction of chiral auxiliary/ catalyst start->step1 step2 Stereoselective C-C bond formation step1->step2 step3 Functional group manipulations step2->step3 product (R)- or (S)-6-Methyl- 4-octanol step3->product Purification

Caption: General workflow for an enantioselective synthesis.

Discussion and Comparison

Grignard Reaction: This is a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols.[2][5] The primary advantages are the relatively high yields and the wide availability of starting materials. However, Grignard reagents are highly reactive and sensitive to moisture and protic solvents, requiring anhydrous conditions.[6] This method produces a racemic mixture of this compound, which may be a limitation if a specific stereoisomer is required.

Reduction of 6-Methyl-4-octanone: This is a straightforward and high-yielding method for the synthesis of this compound. The use of sodium borohydride makes this a relatively safe and easy-to-handle reaction that is tolerant of protic solvents like methanol.[4] This method is highly scalable and cost-effective. Similar to the Grignard reaction, this route also produces a racemic mixture of the product.

Enantioselective Synthesis: For applications where a single enantiomer of this compound is required, an enantioselective synthesis is necessary. Such routes are significantly more complex, often involving multiple steps, chiral auxiliaries or catalysts, and more stringent reaction conditions. While the overall yield may be lower and the cost of reagents higher, the ability to produce a product with high enantiomeric excess is a significant advantage for applications in pharmaceuticals and as chiral building blocks. A potential, though complex, strategy could involve the asymmetric reduction of 6-methyl-4-octanone using a chiral reducing agent or the use of a chiral starting material that can be converted to the desired product through a series of stereocontrolled reactions.

Conclusion

The choice of synthetic route for this compound is highly dependent on the specific requirements of the intended application. For the production of a racemic mixture, both the Grignard reaction and the reduction of 6-methyl-4-octanone are effective methods, with the latter often being more favorable due to its simplicity, higher yields, and milder reaction conditions. When stereochemical purity is paramount, a more complex and costly enantioselective synthesis is the only viable option. Researchers and drug development professionals should carefully consider these factors to select the most appropriate and efficient synthetic strategy.

References

Comparative Bioactivity Analysis of (R)- and (S)-6-Methyl-4-octanol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Enantioselectivity in Pheromones

Many insect pheromones are chiral molecules, meaning they exist as non-superimposable mirror images, or enantiomers. It is a well-documented phenomenon that the biological activity of these pheromones can be highly dependent on their stereochemistry. In many cases, only one enantiomer is biologically active, while the other may be inactive or even inhibitory to the response. This specificity arises from the chiral nature of the olfactory receptors in the insect's antennae.

Hypothetical Bioactivity Comparison

In the absence of direct experimental data for (R)- and (S)-6-methyl-4-octanol, a hypothetical comparison can be structured based on common bioassays used for insect pheromones. The following table illustrates how such data would be presented.

Bioassay(R)-6-Methyl-4-octanol(S)-6-Methyl-4-octanolControl (e.g., Solvent)
Electroantennography (EAG)
EAG Response (mV)Data Not AvailableData Not AvailableData Not Available
Behavioral Assay
% Attraction in OlfactometerData Not AvailableData Not AvailableData Not Available
# of Trap CapturesData Not AvailableData Not AvailableData Not Available

Key Experimental Protocols

To generate the data for the table above, the following established experimental protocols would be employed.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile compound.

Experimental Workflow for Electroantennography (EAG):

EAG_Workflow cluster_prep Insect Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition Insect Select Insect Immobilize Immobilize Insect Insect->Immobilize Antenna Excise Antenna Immobilize->Antenna Electrodes Mount Antenna on Electrodes Antenna->Electrodes Amplify Amplify Antennal Signal Electrodes->Amplify Compound Prepare Solutions of (R)- and (S)-6-Methyl-4-octanol Delivery Inject Compound into Airflow Compound->Delivery Airflow Establish Purified Airflow over Antenna Airflow->Delivery Delivery->Amplify Record Record EAG Response Amplify->Record Analyze Analyze Depolarization Amplitude Record->Analyze

Caption: Workflow for measuring antennal responses using EAG.

Behavioral Assays

Behavioral assays, such as olfactometer tests or field trapping experiments, are crucial for determining the ultimate effect of a pheromone on insect behavior.

Experimental Workflow for a Two-Choice Olfactometer Assay:

Olfactometer_Workflow cluster_setup Olfactometer Setup cluster_experiment Behavioral Observation cluster_analysis Data Analysis Olfactometer Assemble Y-tube or Four-arm Olfactometer Airflow Establish Purified and Humidified Airflow Olfactometer->Airflow Odor_Source Apply (R)- or (S)-enantiomer to one arm, control to the other Airflow->Odor_Source Release Release Insect at the base of the olfactometer Odor_Source->Release Observe Record the insect's first choice and time spent in each arm Release->Observe Calculate Calculate Percentage of Insects Choosing Each Arm Observe->Calculate Stats Perform Statistical Analysis (e.g., Chi-squared test) Calculate->Stats

Caption: Workflow for a typical laboratory behavioral assay.

Putative Signaling Pathway

The perception of aliphatic alcohols like 6-methyl-4-octanol in insects is generally mediated by olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the antennal sensilla.

Generalized Insect Olfactory Signaling Pathway:

Olfactory_Signaling cluster_receptor Odorant Binding and Receptor Activation cluster_transduction Signal Transduction cluster_output Neuronal Output Odorant (R)- or (S)-6-Methyl-4-octanol OR Olfactory Receptor (OR) Complex Odorant->OR Binding Ion_Channel Ion Channel Opening OR->Ion_Channel Ion_Flux Cation Influx (Na+, Ca2+) Ion_Channel->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe of the Brain Action_Potential->Brain

Caption: Generalized signaling cascade in an insect olfactory neuron.

Conclusion

While a definitive comparison of the bioactivity of (R)- and (S)-6-methyl-4-octanol cannot be provided at this time due to a lack of specific research, this guide outlines the necessary experimental framework and theoretical background for such an investigation. Future research focusing on the enantioselective responses of relevant insect species to these compounds would be invaluable for a complete understanding of their biological significance and potential applications in pest management or other fields.

Spectroscopic analysis to validate the structure of 6-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive spectroscopic analysis to confirm the structure of 6-Methyl-4-octanol, offering a comparative overview of expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for researchers, scientists, and drug development professionals to replicate and verify the findings.

Structural Confirmation of this compound

The structure of this compound (C₉H₂₀O) has been elucidated and is presented below. The following spectroscopic data collectively support the assigned structure.

Chemical Structure:

Comparative Spectroscopic Data

The expected data from the spectroscopic analysis of this compound are summarized in the tables below. These values are predicted based on the chemical structure and typical spectroscopic ranges for aliphatic alcohols.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-OH~1.5-2.5Singlet (broad)1H
H4 (CH-OH)~3.6Multiplet1H
H2, H5, H7 (CH₂)~1.2-1.6Multiplet6H
H6 (CH)~1.7Multiplet1H
H1, H8, -CH₃ (at C6)~0.9Triplet/Doublet9H
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C4 (CH-OH)~70-75
C3, C5~35-45
C2, C7~20-30
C6~30-35
C1, C8, -CH₃ (at C6)~10-20
IR (Infrared) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H Stretch3200-3600Strong, BroadHydrogen-bonded alcohol
C-H Stretch2850-3000StrongAliphatic C-H
C-O Stretch1050-1150MediumSecondary alcohol
MS (Mass Spectrometry) Data

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
144[C₉H₂₀O]⁺Molecular Ion (M⁺)
126[C₉H₁₈]⁺Dehydration (M-18)
101[C₆H₁₃O]⁺Alpha cleavage
87[C₅H₁₁O]⁺Alpha cleavage
73[C₄H₉O]⁺Alpha cleavage
59[C₃H₇O]⁺Alpha cleavage
45[C₂H₅O]⁺Alpha cleavage

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_validation Structural Validation Sample This compound HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HNMR_Data Chemical Shifts Splitting Patterns Integration HNMR->HNMR_Data CNMR_Data Chemical Shifts CNMR->CNMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure_Validation Structure Confirmation HNMR_Data->Structure_Validation CNMR_Data->Structure_Validation IR_Data->Structure_Validation MS_Data->Structure_Validation

Caption: Workflow for the spectroscopic validation of this compound.

Detailed Experimental Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 2 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 1024.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) plates to form a thin liquid film.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: Record the spectrum in transmittance mode and identify the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in methanol (B129727) directly into the ion source via a syringe pump.

  • Instrument: A Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 1 scan/second.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

This comprehensive guide provides the necessary spectroscopic data and methodologies to confidently validate the structure of this compound. The presented data serves as a reliable reference for researchers in the field.

Cross-validation of analytical methods for 6-Methyl-4-octanol quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 6-Methyl-4-octanol

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds such as this compound is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This comparison is supported by hypothetical experimental data to illustrate the performance of each method.

Data Presentation: A Comparative Summary of Method Performance

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and operational complexity. Below is a summary of the typical performance characteristics of GC-MS and HPLC for the analysis of a semi-volatile alcohol like this compound.

Validation ParameterGC-MSHPLC with Refractive Index Detection (RID)
Linearity Range 0.1 - 100 µg/mL10 - 1000 µg/mL
Limit of Detection (LOD) 0.02 µg/mL2 µg/mL
Limit of Quantification (LOQ) 0.08 µg/mL7 µg/mL
Accuracy (Recovery %) 95 - 105%90 - 110%
Precision (RSD%) < 5%< 10%
Sample Preparation Direct injection or derivatization for improved volatilityDirect injection
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time)

Experimental Protocols

Detailed methodologies for the GC-MS and HPLC analysis of this compound are outlined below. These protocols are based on established analytical procedures for similar compounds and should be optimized and validated for specific laboratory conditions and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.

1. Sample Preparation:

  • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane).

  • Create a series of calibration standards by serially diluting the stock solution.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

2. Instrumentation and Conditions:

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min, hold for 5 minutes.

    • Ramp to 240°C at 20°C/min, hold for 2 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

HPLC is a versatile technique suitable for a wide range of compounds. For alcohols that lack a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is appropriate.

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Generate calibration standards by diluting the stock solution with the mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • Instrument: Agilent 1260 Infinity II LC System with RID or equivalent.

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • RID Temperature: 35°C.

Methodology and Process Visualization

The following diagrams illustrate the workflow for the cross-validation of these analytical methods.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Validation A Standard & Sample Weighing B Solvent Dissolution A->B C Serial Dilution B->C D GC-MS Analysis C->D E HPLC-RID Analysis C->E F Compare Performance Metrics D->F E->F G Statistical Analysis (t-test) F->G H Method Equivalency Assessment G->H

Workflow for cross-validation of analytical methods.

A Define Analytical Methods (GC-MS and HPLC-RID) B Develop & Optimize Each Method Individually A->B C Perform Full Validation of Each Method (Linearity, Accuracy, Precision) B->C D Analyze the Same Set of Samples by Both Validated Methods C->D E Compare Quantitative Results D->E F Are Results Statistically Equivalent? E->F G Methods are Cross-Validated and Interchangeable F->G Yes H Investigate Discrepancies & Re-evaluate Methods F->H No

Logical flow of the cross-validation process.

Conclusion

Both GC-MS and HPLC-RID are viable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis. GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection and analysis in complex matrices. HPLC-RID, while less sensitive, provides a simpler and more direct method for higher concentration samples without the need for derivatization. Cross-validation of these methods is essential to ensure consistency and reliability of analytical data across different platforms.

A Comparative Analysis of 6-Methyl-4-octanol and Other Insect Pheromones for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of 6-Methyl-4-octanol and other significant insect pheromones, with a focus on their chemical properties and biological effects. The information is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons supported by experimental data.

Chemical and Biological Properties: A Comparative Look

This compound is an alcohol that has been identified as a component of the aggregation pheromone in several species of weevils, including those in the Sitophilus genus, which are major pests of stored grains. To understand its efficacy and mode of action, it is useful to compare it with other well-documented insect pheromones.

PheromoneChemical ClassPrimary FunctionTarget Insect Group (Examples)Remarks
This compound AlcoholAggregationWeevils (Sitophilus spp.)Often works synergistically with other compounds like Sitophilure.
Sitophilure ((4S,5R)-5-Hydroxy-4-methyl-3-heptanone)KetoneAggregationWeevils (Sitophilus oryzae, Sitophilus zeamais)A major component of the aggregation pheromone of several Sitophilus species. Olfactory receptor neurons show high specificity to its stereoisomers.[1][2]
(E)-β-Farnesene SesquiterpeneAlarmAphidsReleased upon predator attack to signal dispersal to other aphids.
Isopentyl acetate EsterAlarmHoney BeesA component of the honey bee alarm pheromone that elicits defensive behavior.
Bombykol AlcoholSex AttractantSilkworm Moth (Bombyx mori)The first insect pheromone to be chemically identified; highly specific for attracting male moths.
Grandlure Monoterpene blendAggregationBoll Weevil (Anthonomus grandis)A synthetic mixture of four compounds used to trap and monitor boll weevil populations.

Experimental Data: Electrophysiological and Behavioral Responses

Direct comparative studies extensively covering this compound against a wide array of other pheromones are limited. However, research on weevil olfaction provides valuable insights into the specificity and sensitivity of their olfactory systems to related compounds.

Studies on the lucerne weevil, Sitona discoideus, and the clover root weevil, Sitona lepidus, have characterized olfactory receptor neurons (ORNs) that are highly specialized to components of weevil pheromones, such as 4-methyl-3,5-heptanedione and stereoisomers of 5-hydroxy-4-methyl-3-heptanone (sitophilure)[1][2][3]. These studies demonstrate the high degree of specificity in the insect's pheromone detection system. For instance, in S. lepidus, male and female antennae possess distinct sets of ORNs specialized for different pheromone-related compounds[1].

Behavioral bioassays with the granary weevil, Sitophilus granarius, have shown that the attractiveness of food sources, like wheat grains, can be disrupted by the presence of other volatile compounds, such as those found in hop extracts[4]. Furthermore, studies on S. granarius have identified potential anti-aggregation pheromones, such as 3-hydroxy-2-butanone, which can elicit repellent behavioral responses at high concentrations[5]. This highlights the complexity of chemical communication in insects, where a blend of attractive and repellent cues can modulate behavior.

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical output of an insect's antenna in response to an odor stimulus. It provides a measure of the overall antennal sensitivity to a particular compound.

Methodology:

  • Insect Preparation: An insect is immobilized, and its head is typically fixed. A fine tungsten or silver wire electrode is inserted into the tip of the antenna (recording electrode), and another is inserted into the head or base of the antenna (reference electrode).

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test pheromone is injected into this airstream.

  • Data Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the resulting depolarization is proportional to the number of olfactory receptor neurons that have responded to the stimulus.

  • Dose-Response: By testing a range of pheromone concentrations, a dose-response curve can be generated to determine the antenna's sensitivity and the detection threshold for the compound.

Behavioral Bioassay (Two-Choice Olfactometer)

A two-choice olfactometer is used to assess the behavioral response of an insect to a chemical cue, determining if it is an attractant, a repellent, or neutral.

Methodology:

  • Apparatus: A Y-shaped or T-shaped tube is used. A stream of clean air is passed through each arm of the olfactometer.

  • Stimulus Application: The test pheromone is introduced into the airflow of one arm, while the other arm contains a control (e.g., solvent only).

  • Insect Release: An insect is released at the base of the olfactometer.

  • Observation: The insect's movement is observed, and the amount of time it spends in each arm and the first choice it makes are recorded.

  • Data Analysis: Statistical analysis is performed to determine if there is a significant preference for the arm containing the pheromone, indicating attraction, or a significant avoidance, indicating repulsion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general olfactory signaling pathway in insects and a typical experimental workflow for pheromone evaluation.

olfactory_pathway Pheromone Pheromone OBP Odorant Binding Protein Pheromone->OBP Binding in sensillar lymph OR Olfactory Receptor OBP->OR Transport to receptor ORN Olfactory Receptor Neuron OR->ORN Ion channel activation AntennalLobe Antennal Lobe ORN->AntennalLobe Signal transmission MushroomBody Mushroom Body (Learning & Memory) AntennalLobe->MushroomBody Signal processing Behavior Behavior MushroomBody->Behavior

Caption: Generalized insect olfactory signaling pathway.

experimental_workflow cluster_synthesis Chemical Synthesis & Purification cluster_bioassay Biological Evaluation Synthesis Pheromone Synthesis Purification Purification (e.g., GC) Synthesis->Purification Identification Structural Identification (e.g., NMR, MS) Purification->Identification EAG Electroantennography (EAG) Identification->EAG Behavioral Behavioral Bioassay (Olfactometer) EAG->Behavioral Confirm behavioral relevance Field Field Trapping Behavioral->Field Test efficacy in natural environment

Caption: Experimental workflow for pheromone evaluation.

References

Efficacy of 6-Methyl-4-octanol versus Commercial Pest Control Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 6-Methyl-4-octanol and leading commercial pest control agents. Due to a lack of available research on the repellent properties of this compound against common disease-carrying vectors, this document summarizes the robust data available for commercial agents and contrasts it with the current scientific understanding of this compound and structurally similar compounds.

Quantitative Efficacy of Commercial Pest Control Agents

The efficacy of topical insect repellents is most commonly evaluated by measuring the Complete Protection Time (CPT), which is the duration of time an individual is protected from insect bites after application. The "arm-in-cage" test is a standardized laboratory method used to determine CPT.[1][2][3][4][5]

The following table summarizes the CPT for the most common active ingredients in commercial insect repellents against various mosquito species. It is important to note that efficacy can vary depending on the concentration of the active ingredient, the formulation of the product, the species of insect, and individual human factors.

Active IngredientConcentrationTarget PestMean Complete Protection Time (CPT) in Hours
DEET 23.8%Mosquitoes~5.0[6]
20%Aedes aegypti~3.0[7]
20%Culex quinquefasciatus~6.0[7]
25%Black salt marsh mosquitoes5.6[8]
Picaridin 20%Mosquitoes> 8.0[9]
20%Ticks12.0[9]
25%Black salt marsh mosquitoes5.4[8]
IR3535® 20%Mosquitoes~7.0 - 10.0[10]
20%Blacklegged Ticks~9.0 - 12.0[10]
25%Black salt marsh mosquitoes3.0[8]

Current Understanding of this compound

Currently, there is a significant gap in the scientific literature regarding the efficacy of this compound as an insect repellent. Research has focused on a structurally similar compound, (S)-2-methyl-4-octanol, which has been identified as a male-specific aggregation pheromone for the sugarcane weevil, Sphenophorus levis.[11][12][13][14][15] This suggests an attractive rather than a repellent function in that specific context.

Another similar molecule, 6-methyl-5-hepten-2-one (B42903) (sulcatone), has demonstrated some repellent activity against mosquitoes, though it is generally less effective than DEET.[16][17][18][19][20] This highlights the principle that small changes in chemical structure can lead to significant differences in biological activity. Without direct experimental data, the potential repellent efficacy of this compound remains speculative.

Experimental Protocols

The "arm-in-cage" test is the gold-standard for determining the CPT of topical insect repellents. A detailed methodology is outlined below.

Arm-in-Cage Test Protocol
  • Test Subjects: A group of human volunteers.

  • Test Insects: A cage containing a standardized number of host-seeking female mosquitoes (e.g., 200).[1][3]

  • Procedure: a. A defined area of a volunteer's forearm is treated with a specific amount of the repellent formulation. The other arm may serve as an untreated control.[1][7] b. The treated forearm is inserted into the mosquito cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[1][2][3] c. The time to the first confirmed insect bite is recorded. This is the Complete Protection Time (CPT).[1][3]

  • Data Analysis: The mean CPT across all volunteers is calculated to determine the average duration of protection for the repellent.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis recruit Recruit Human Volunteers apply_repellent Apply Repellent to Volunteer's Forearm recruit->apply_repellent prepare_insects Prepare Cages of Host-Seeking Mosquitoes expose_arm Insert Treated Arm into Mosquito Cage prepare_insects->expose_arm apply_repellent->expose_arm observe Observe for Mosquito Landings/Bites expose_arm->observe observe->expose_arm No Bite record_time Record Time of First Confirmed Bite observe->record_time Bite Confirmed calculate_cpt Calculate Complete Protection Time (CPT) record_time->calculate_cpt analyze_data Analyze Data from All Volunteers calculate_cpt->analyze_data

Figure 1: Standard "Arm-in-Cage" experimental workflow.

Signaling Pathways of Commercial Repellents

The mechanism of action for most commercial insect repellents involves the modulation of the insect's olfactory system. DEET, the most studied repellent, is known to interact with multiple olfactory receptors (ORs) and ionotropic receptors (IRs) in mosquitoes. This interaction can have several effects, including masking the scent of human attractants and directly activating repellent neural pathways. The precise signaling cascade is complex and still under investigation.

Signaling_Pathway cluster_receptor Olfactory Receptor Neuron cluster_brain Insect Brain (Antennal Lobe) repellent Repellent Molecule (e.g., DEET) receptor Odorant Receptor (OR) Ionotropic Receptor (IR) repellent->receptor Binds to neuron Neuron Activation/ Inhibition receptor->neuron Modulates glomerulus Glomerulus neuron->glomerulus Signal Transduction interneuron Projection Neuron glomerulus->interneuron Signal Processing behavior Aversive Behavior (Repellency) interneuron->behavior Elicits

Figure 2: Simplified signaling pathway for an insect repellent.

Conclusion

Commercial insect repellents containing DEET, Picaridin, and IR3535® have undergone extensive testing and have well-documented efficacy, providing long-lasting protection against a variety of insect vectors. In contrast, there is a clear absence of scientific data to support the use of this compound as an insect repellent. The available evidence on structurally similar compounds suggests that it may not possess significant repellent properties and, in the case of one isomer, acts as an attractant for a specific insect species.

Further research, including standardized efficacy testing, is required to determine if this compound has any potential as a pest control agent. Until such data is available, researchers and professionals should rely on proven active ingredients for protection against insect-borne diseases.

References

Synergistic Effects of 6-Methyl-4-octanol in Insect Communication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of 6-methyl-4-octanol with other semiochemicals, focusing on its role as an insect aggregation pheromone. The data presented is primarily drawn from studies on the sugarcane weevil, Sphenophorus incurrens, where 2-methyl-4-octanol (B1594176) (a synonym for this compound) has been identified as a key male-produced attractant. This document outlines the enhanced behavioral responses observed when this pheromone is combined with host-plant volatiles, supported by quantitative data from laboratory and field experiments. Detailed experimental protocols and diagrams of the underlying biological and experimental processes are also provided to facilitate further research and development in pest management and chemical ecology.

Comparative Analysis of Attractant Efficacy

The following tables summarize the behavioral responses of the sugarcane weevil, Sphenophorus incurrens, to this compound presented alone and in combination with sugarcane, a natural host plant. The data clearly demonstrates a significant synergistic effect, where the combination of the pheromone and the host-plant kairomone is more attractive than either stimulus alone.

Table 1: Laboratory Bioassay - Y-Tube Olfactometer Responses

This table presents the choices made by male and female S. incurrens in a Y-tube olfactometer when presented with different odor sources. A significant preference for the combined stimulus is observed in females.

Treatment vs. Control (Sugarcane)Responding Insects (%)Non-Responding Insects (%)Chi-square (χ²)P-value
Males
2-methyl-4-octanol (100 ng/µL)60400.4>0.05
Females
2-methyl-4-octanol (100 ng/µL)85159.8<0.01

Data adapted from a study on Sphenophorus incurrens.

Table 2: Field Trapping Experiment

This table shows the mean number of adult S. incurrens captured in traps baited with different attractants over a 12-week period. The combination of the pheromone lure and sugarcane captured significantly more weevils, highlighting the synergistic effect in a natural environment.[1]

Trap BaitMean No. of Weevils Captured (±SE)
Sugarcane alone5.8 ± 1.2
Sugarcane + 18 live males6.5 ± 1.5
Pheromone lure alone4.2 ± 1.0
Pheromone lure + Sugarcane 22.3 ± 3.5
Unbaited control1.1 ± 0.4

Data adapted from a field study on Sphenophorus incurrens. The pheromone lure released approximately 1 mg of 2-methyl-4-octanol per day.[1]

Experimental Protocols

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is used to identify which volatile compounds in a mixture elicit a response from an insect's antenna.

  • Sample Preparation: Volatiles from male S. incurrens were collected using the dynamic headspace technique on a Porapak Q adsorbent. The collected compounds were then eluted with a solvent.

  • GC Separation: The extract is injected into a gas chromatograph (GC) equipped with a non-polar capillary column. The GC separates the individual compounds in the mixture based on their volatility and interaction with the column's stationary phase.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID), which records the chemical profile of the sample. The other stream is directed towards a prepared insect antenna.

  • Electroantennography (EAD): An excised antenna from a male or female weevil is mounted between two electrodes. The effluent from the GC passes over the antenna. When a compound that the insect can detect (an "EAD-active" compound) passes over the antenna, it causes a depolarization of the olfactory receptor neurons, which is recorded as a voltage change (an EAD response).

  • Data Analysis: The signals from the FID and the EAD are recorded simultaneously. By aligning the two chromatograms, the peaks on the FID that correspond to an EAD response can be identified. This allows for the precise identification of biologically active compounds. The active compound in the male volatiles of S. incurrens was identified as 2-methyl-4-octanol.[1]

Y-Tube Olfactometer Bioassay

This laboratory-based assay is used to determine the behavioral response (attraction or repulsion) of an insect to a specific odor.

  • Apparatus: A Y-shaped glass tube is used. Purified and humidified air is passed through each of the two arms.

  • Odor Introduction: The test odor (e.g., synthetic 2-methyl-4-octanol) is applied to a piece of filter paper and placed in one arm. A control (solvent only) is placed in the other arm. To test for synergy, one arm might contain the pheromone, and the other, a combination of the pheromone and a host-plant volatile.

  • Insect Release: A single weevil is introduced at the base of the Y-tube.

  • Observation: The insect is given a set amount of time (e.g., 10 minutes) to choose one of the arms. A choice is recorded when the insect moves a certain distance into an arm.

  • Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded. Statistical tests (e.g., Chi-square) are used to determine if there is a significant preference.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general mechanism of how an insect detects a semiochemical like this compound and translates it into a neural signal.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding & Transport OR_complex Odorant Receptor (OR) Complex (ORx + Orco) OBP->OR_complex Pheromone Release Ion_channel Ion Channel (part of OR complex) OR_complex->Ion_channel Conformational Change Signal_transduction Signal Transduction Cascade Ion_channel->Signal_transduction Ion Influx Depolarization Neuron Depolarization Signal_transduction->Depolarization Action_potential Action Potential to Brain Depolarization->Action_potential

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Experimental Workflow for Semiochemical Identification and Bioassay

This diagram outlines the logical flow of experiments used to identify and test the behavioral activity of this compound.

Experimental_Workflow A Volatile Collection (from male weevils) B GC-EAD Analysis A->B C Identification of EAD-Active Peaks B->C D GC-MS Analysis C->D E Compound Identification (this compound) D->E F Chemical Synthesis of Identified Compound E->F G Laboratory Bioassay (Y-Tube Olfactometer) F->G H Field Bioassay (Trapping Experiments) F->H I Confirmation of Behavioral Activity G->I H->I J Test for Synergy (Pheromone + Host Plant) I->J K Demonstration of Synergistic Effect J->K

Caption: Workflow for identifying and evaluating the synergistic effects of a semiochemical.

References

A Comparative Guide to the Synthesis of 6-Methyl-4-octanol: An Analysis of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that balances chemical efficiency with economic viability. This guide provides a detailed comparative analysis of three prominent methods for the synthesis of 6-Methyl-4-octanol: the Grignard reaction, catalytic hydrogenation, and biocatalytic reduction. By examining key performance indicators and providing detailed experimental frameworks, this document aims to support informed decision-making in process development and scale-up.

Executive Summary of Synthesis Route Comparison

The synthesis of this compound, a secondary alcohol with potential applications in various chemical industries, can be approached through several distinct pathways. The traditional Grignard reaction offers a versatile and well-established method for carbon-carbon bond formation. Catalytic hydrogenation provides an efficient means of reducing an unsaturated precursor. Biocatalytic reduction, a greener alternative, utilizes enzymes to achieve high stereoselectivity under mild conditions. The cost-effectiveness of each method is contingent upon factors such as the price of starting materials, reaction yield, process complexity, and the cost of catalysts or enzymes.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for each of the three synthesis methods for this compound. The data is based on established chemical principles and pricing of reagents from common chemical suppliers.

ParameterGrignard ReactionCatalytic HydrogenationBiocatalytic Reduction
Starting Materials Butyraldehyde (B50154), sec-Butylmagnesium bromide6-Methyl-4-octen-4-one6-Methyl-4-octanone
Key Reagents/Catalysts Magnesium, sec-Butyl bromide, Diethyl etherH₂, Palladium on Carbon (Pd/C)Alcohol Dehydrogenase (ADH), NADH
Typical Yield 75-85%90-98%95-99%
Reaction Time 4-6 hours2-4 hours24-48 hours
Estimated Cost of Starting Materials per mole of product $150 - $200$100 - $150$120 - $180
Estimated Catalyst/Enzyme Cost per mole of product N/A (reagent-based)$20 - $50$50 - $100 (including cofactor)
Purification Method Distillation, ChromatographyFiltration, DistillationExtraction, Chromatography
Overall Cost-Effectiveness ModerateHighModerate to High (depends on enzyme cost and reusability)

Experimental Protocols

Grignard Reaction Synthesis of this compound

This method involves the reaction of a Grignard reagent, sec-butylmagnesium bromide, with butyraldehyde.

Materials:

  • Magnesium turnings

  • sec-Butyl bromide

  • Anhydrous diethyl ether

  • Butyraldehyde

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place magnesium turnings.

  • Add a solution of sec-butyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation.

  • Once the Grignard reagent is formed, cool the flask in an ice bath.

  • Add a solution of butyraldehyde in anhydrous diethyl ether dropwise with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by slowly adding 1 M hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation to obtain this compound.

Catalytic Hydrogenation Synthesis of this compound

This process involves the reduction of the double bond in a precursor, 6-methyl-4-octen-4-one.

Materials:

  • 6-Methyl-4-octen-4-one

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 6-methyl-4-octen-4-one in ethanol.

  • Add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography or gas chromatography.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield this compound.

Biocatalytic Reduction Synthesis of this compound

This green chemistry approach utilizes an alcohol dehydrogenase to reduce 6-methyl-4-octanone.

Materials:

  • 6-Methyl-4-octanone

  • Alcohol dehydrogenase (ADH)

  • NADH (or a cofactor regeneration system)

  • Phosphate (B84403) buffer (pH 7.0)

  • Isopropanol (B130326) (for cofactor regeneration, if applicable)

  • Ethyl acetate

Procedure:

  • In a temperature-controlled vessel, prepare a solution of phosphate buffer.

  • Add 6-methyl-4-octanone to the buffer.

  • Add the alcohol dehydrogenase and NADH. If using a cofactor regeneration system, add the necessary components (e.g., isopropanol and a secondary ADH).

  • Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the conversion of the ketone to the alcohol using gas chromatography.

  • Once the reaction reaches completion, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by column chromatography if necessary.

Mandatory Visualization

Synthesis_Method_Comparison_Workflow Workflow for Comparing this compound Synthesis Methods cluster_methods Synthesis Methods cluster_data Data Collection cluster_analysis Analysis cluster_decision Decision Grignard Grignard Reaction Yield Yield (%) Grignard->Yield Time Reaction Time (h) Grignard->Time Cost_SM Starting Material Cost ($/mol) Grignard->Cost_SM Purification Purification Method Grignard->Purification Protocol_Complexity Protocol Complexity Assessment Grignard->Protocol_Complexity Sustainability Sustainability Evaluation Grignard->Sustainability Hydrogenation Catalytic Hydrogenation Hydrogenation->Yield Hydrogenation->Time Hydrogenation->Cost_SM Cost_Cat Catalyst/Enzyme Cost ($/mol) Hydrogenation->Cost_Cat Hydrogenation->Purification Hydrogenation->Protocol_Complexity Hydrogenation->Sustainability Biocatalysis Biocatalytic Reduction Biocatalysis->Yield Biocatalysis->Time Biocatalysis->Cost_SM Biocatalysis->Cost_Cat Biocatalysis->Purification Biocatalysis->Protocol_Complexity Biocatalysis->Sustainability Cost_Effectiveness Cost-Effectiveness Analysis Yield->Cost_Effectiveness Time->Cost_Effectiveness Cost_SM->Cost_Effectiveness Cost_Cat->Cost_Effectiveness Purification->Cost_Effectiveness Optimal_Method Selection of Optimal Synthesis Method Cost_Effectiveness->Optimal_Method Protocol_Complexity->Optimal_Method Sustainability->Optimal_Method

Caption: A logical workflow for the comparative analysis of different synthesis methods for this compound.

Conclusion

The choice of the most suitable synthesis method for this compound depends on the specific priorities of the project.

  • Catalytic Hydrogenation: Offers high yields and shorter reaction times, making it a highly cost-effective option for larger-scale production, provided a suitable unsaturated precursor is accessible at a reasonable cost.

  • Biocatalytic Reduction: Presents a green and highly selective alternative, often yielding products with high enantiopurity. While the initial enzyme cost can be higher, the potential for enzyme recycling and operation under mild conditions can make it economically competitive, especially in the pharmaceutical industry where stereochemistry is critical.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the optimal synthetic strategy that aligns with their goals for efficiency, cost, and sustainability.

6-Methyl-4-octanol: An Unvalidated Candidate in Metabolic Biomarker Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into 6-methyl-4-octanol as a potential biomarker for metabolic studies have yielded no scientific evidence to support its use in this capacity. Comprehensive searches of scientific literature and databases reveal a significant lack of research on this specific compound in the context of metabolic diseases in humans. While its chemical properties are documented, there is no indication of its presence as an endogenous metabolite or its association with metabolic pathways relevant to health and disease.

In contrast, the field of metabolic research has identified and validated a wide array of biomarkers that are routinely used to assess metabolic health and diagnose and monitor metabolic syndrome. These biomarkers are supported by extensive experimental data and have well-defined roles in various physiological and pathological processes. This guide provides a comparative overview of these established biomarkers, their experimental validation, and their clinical significance.

Established Biomarkers of Metabolic Health: A Comparative Analysis

Metabolic health is a complex interplay of various physiological processes, and its assessment relies on a panel of biomarkers rather than a single indicator. These biomarkers can be broadly categorized into traditional clinical markers, inflammatory markers, adipokines, and lipid metabolites.

Comparison of Key Biomarker Classes
Biomarker ClassExamplesKey Functions & Clinical Significance
Traditional Clinical Markers Fasting Glucose, HbA1c, Triglycerides, HDL Cholesterol, Blood PressureThese are the cornerstone of metabolic syndrome diagnosis. They reflect glucose metabolism, lipid metabolism, and cardiovascular health. Elevated levels of fasting glucose, HbA1c, and triglycerides, along with low HDL cholesterol and high blood pressure, are indicative of metabolic dysregulation.[1][2][3]
Inflammatory Markers C-Reactive Protein (CRP), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α)Chronic low-grade inflammation is a key feature of metabolic syndrome. These markers indicate the presence and severity of this inflammatory state, which contributes to insulin (B600854) resistance and atherosclerosis.[4][5]
Adipokines Leptin, AdiponectinThese hormones are secreted by adipose tissue and play crucial roles in appetite regulation, energy expenditure, and insulin sensitivity. In metabolic syndrome, leptin levels are often elevated (indicating leptin resistance), while adiponectin levels are decreased, contributing to a pro-inflammatory and insulin-resistant state.[4][5][6]
Lipid Metabolites Small dense LDL (sdLDL), Oxidized LDL (oxLDL), CeramidesThese represent a more nuanced view of lipid metabolism beyond standard cholesterol levels. sdLDL and oxLDL are more atherogenic than larger LDL particles. Ceramides are implicated in insulin resistance and apoptosis.[7][8][9]

Experimental Protocols for Biomarker Validation

The validation of a biomarker is a rigorous process that involves multiple stages of experimental investigation to establish its analytical validity, clinical qualification, and utility.

General Workflow for Biomarker Validation

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_utility Clinical Utility Discovery Hypothesis Generation & Candidate Biomarker Identification Assay Assay Development & Optimization Discovery->Assay Transition to Method Development Performance Performance Characteristics (Sensitivity, Specificity, Accuracy, Precision) Assay->Performance Association Association Studies (Case-Control, Cohort) Performance->Association Move to Clinical Studies ROC ROC Curve Analysis (Diagnostic Accuracy) Association->ROC Utility Assessment of Clinical Impact (Prognosis, Treatment Response) ROC->Utility Evaluation of Real-World Application metabolic_syndrome_pathways cluster_adipose Adipose Tissue Dysfunction cluster_inflammation Systemic Inflammation cluster_liver Hepatic Manifestations cluster_muscle Muscle & Peripheral Tissues Adipose Central Obesity Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) Adipose->Inflammation promotes Insulin_Resistance Insulin Resistance Adipose->Insulin_Resistance Leptin ↑ Leptin (Leptin Resistance) Leptin->Inflammation Adiponectin ↓ Adiponectin Liver Hepatic Steatosis Adiponectin->Liver inhibits Muscle ↓ Glucose Uptake Adiponectin->Muscle promotes Inflammation->Liver induces Inflammation->Muscle induces Insulin Resistance Inflammation->Insulin_Resistance CRP ↑ CRP Glucose_Prod ↑ Hepatic Glucose Production Liver->Glucose_Prod VLDL ↑ VLDL Production Liver->VLDL Hyperglycemia Hyperglycemia Glucose_Prod->Hyperglycemia Dyslipidemia Dyslipidemia VLDL->Dyslipidemia Insulin_Resistance->Hyperglycemia Insulin_Resistance->Dyslipidemia Hypertension Hypertension

References

Safety Operating Guide

Safe Disposal of 6-Methyl-4-octanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the proper and safe disposal of 6-Methyl-4-octanol, ensuring laboratory safety and regulatory compliance for researchers, scientists, and drug development professionals.

The proper disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. For compounds like this compound, a flammable liquid, adherence to strict disposal protocols is paramount to mitigate safety risks and comply with hazardous waste regulations. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure and manage its flammability.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, a suitable respirator should be used.

  • Protective Clothing: A lab coat or other protective garments are necessary to prevent skin contact.

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure. All equipment used when handling the product must be grounded to prevent static discharge. Use non-sparking tools and explosion-proof equipment.[1]

In Case of Accidental Release:

  • Evacuate personnel from the immediate spill area.

  • Eliminate all ignition sources, such as sparks or flames.[1]

  • Ventilate the area.

  • For liquid spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth) and place it into a designated, sealed container for disposal.[2]

  • Prevent the chemical from entering drains or waterways.[1]

Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous waste in strict accordance with all local, state, and federal regulations. The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for managing hazardous waste.[1]

  • Waste Identification and Classification:

    • Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes that may apply.

  • Waste Segregation:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.[3]

    • Do not mix this compound waste with other chemical waste streams, especially incompatible materials like oxidizing agents, to prevent dangerous reactions.[4]

  • Containerization and Labeling:

    • Use a container that is compatible with flammable liquids and is in good condition with a secure, tight-fitting lid.[5]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[6]

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[4][6]

    • The storage area should have secondary containment to control any potential leaks.

  • Decontamination of Laboratory Equipment:

    • Glassware and Non-disposable Equipment: Triple rinse any equipment that has come into contact with this compound with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[7]

    • Work Surfaces: Decontaminate work surfaces by wiping them with a suitable solvent, followed by cleaning with soap and water. All cleaning materials must be disposed of as solid hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department.

    • The primary and recommended method for the final disposal of this compound and contaminated materials is high-temperature incineration at a licensed hazardous waste facility.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table provides relevant chemical and physical properties.

PropertyValueSource
Chemical Formula C₉H₂₀OPubChem
CAS Number 66793-82-6PubChem
Hazard Classification Flammable Liquid (Assumed)General
Disposal Method High-Temperature IncinerationGeneral

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined in the diagram below.

cluster_0 Initial Handling & Assessment cluster_1 Waste Collection & Segregation cluster_2 Storage & Decontamination cluster_3 Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area (Fume Hood) A->B C Assess for Contamination B->C D Collect in Designated, Labeled Container C->D If waste is generated E Segregate from Incompatible Waste D->E F Store in Satellite Accumulation Area E->F I Contact EHS for Waste Pickup F->I When container is full G Decontaminate Equipment & Work Surfaces H Collect Rinsate as Hazardous Waste G->H H->I J Transport to Licensed Disposal Facility I->J K Incineration J->K

Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.